Product packaging for Boc-2-amino-1-cyclohexanecarboxylic acid(Cat. No.:CAS No. 220760-49-6)

Boc-2-amino-1-cyclohexanecarboxylic acid

Cat. No.: B1275645
CAS No.: 220760-49-6
M. Wt: 243.3 g/mol
InChI Key: QJEQJDJFJWWURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-2-amino-1-cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO4 B1275645 Boc-2-amino-1-cyclohexanecarboxylic acid CAS No. 220760-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402933
Record name 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220760-49-6
Record name 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of Boc-2-amino-1-cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Boc-2-amino-1-cyclohexanecarboxylic acid, a key building block in peptide synthesis and drug discovery. The strategic placement of the Boc protecting group on the amino functionality of the 2-aminocyclohexanecarboxylic acid core makes it a valuable intermediate for the synthesis of complex peptides and peptidomimetics. This document details the properties of its various isomers, outlines experimental protocols for their characterization, and provides workflows for their synthesis and purification.

Core Physicochemical Data

The physicochemical properties of this compound are highly dependent on its stereochemistry. The cis and trans isomers, as well as their respective enantiomers, exhibit distinct characteristics. The following tables summarize the available quantitative data for various isomers.

Table 1: General Physicochemical Properties of this compound Isomers

PropertyValueIsomer(s)Reference(s)
Molecular FormulaC₁₂H₂₁NO₄All[1][2]
Molecular Weight243.30 g/mol All[1][2]
AppearanceWhite to off-white crystalline powder or solidAll[2][3]

Table 2: Thermal and Optical Properties of this compound Isomers

PropertyValueIsomer(s)Reference(s)
Melting Point116 - 120 °CBoc-cis-1,2-aminocyclohex-4-ene carboxylic acid[3]
Optical Rotation[a]D = +20 ± 2º (c=0.5 in MeOH)(1S,2R)-Boc-2-aminocyclohexane carboxylic acid[2]

Table 3: Solubility and Partitioning Properties of this compound Isomers

PropertyValueIsomer(s)Reference(s)
SolubilitySoluble in water, DMSO, methanol, and tetrahydrofuran (THF)General, specific isomer not always detailed[1][4]
LogP (Computed)2.1545trans-4-(Boc-Amino)cyclohexanecarboxylic acid[5]
Topological Polar Surface Area (TPSA)75.63 Ųtrans-4-(Boc-Amino)cyclohexanecarboxylic acid[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following are standard protocols that can be adapted for the characterization of this compound isomers.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used to determine the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Methodology:

  • A small, dry sample of the this compound isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has melted is recorded as the end of the melting range.

  • For accurate results, the determination is repeated two more times, and the average value is reported.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • An excess amount of the this compound isomer is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.

Determination of pKa

Principle: The pKa value is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is a key parameter.

Methodology (Potentiometric Titration):

  • A known weight of the this compound isomer is dissolved in a specific volume of deionized water or a suitable co-solvent.

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of LogP

Principle: The partition coefficient (LogP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (e.g., octanol) to its concentration in a polar solvent (e.g., water) at equilibrium.

Methodology (Shake-Flask Method):

  • A solution of the this compound isomer is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

  • The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two layers.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, such as HPLC-UV.

  • The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Purification Workflows

The synthesis and purification of specific isomers of this compound are critical for their application in research and development. Below are representative workflows for the synthesis of a cis/trans mixture and the subsequent separation of the trans isomer.

Synthesis_of_Boc_Aminocyclohexanecarboxylic_Acid cluster_synthesis Synthesis of Cis/Trans Mixture start p-Aminobenzoic Acid step1 Hydrogenation start->step1 reagents1 5% Ru/C, 10% NaOH, H₂ (15 bar), 100 °C reagents1->step1 intermediate 4-Aminocyclohexane-1-carboxylic acid (cis/trans mixture) step1->intermediate step2 Boc Protection intermediate->step2 reagents2 Boc Anhydride, Acetone reagents2->step2 product_mixture Boc-4-aminocyclohexane-1-carboxylic acid (cis/trans mixture) step2->product_mixture

Figure 1: General workflow for the synthesis of a cis/trans mixture of Boc-4-aminocyclohexane-1-carboxylic acid.

Purification_of_Trans_Isomer cluster_purification Separation of Trans Isomer start_purification Cis/Trans Mixture of Boc-amino acid step_sep Selective Esterification of Cis Isomer start_purification->step_sep reagents_sep K₂CO₃, Acetone, Bromomethane reagents_sep->step_sep precipitation Precipitation of Trans Isomer Salt step_sep->precipitation workup Acidic Workup precipitation->workup final_product Pure Trans-4-Boc-aminocyclohexane-1-carboxylic acid workup->final_product

Figure 2: Workflow for the purification of the trans isomer via selective reaction of the cis isomer.[6]

References

A Technical Guide to the Synthesis and Characterization of Boc-2-amino-1-cyclohexanecarboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis and characterization of the cis and trans stereoisomers of N-Boc-2-amino-1-cyclohexanecarboxylic acid. These conformationally constrained β-amino acids are valuable building blocks in peptidomimetics, medicinal chemistry, and the development of novel therapeutics. This document outlines detailed experimental protocols, presents comparative analytical data, and illustrates the synthetic workflow.

Introduction

Cyclic β-amino acids are of significant interest in drug discovery due to their ability to impart predictable and stable secondary structures, such as helices and turns, into peptides and other small molecules.[1] The cyclohexane ring, in particular, offers a rigid scaffold that can influence the biological activity and pharmacokinetic properties of a molecule. The tert-butoxycarbonyl (Boc) protecting group is widely employed in peptide synthesis for its stability under various reaction conditions and its facile removal under mild acidic conditions.[2][3] The stereoselective synthesis and thorough characterization of the individual cis and trans isomers of Boc-2-amino-1-cyclohexanecarboxylic acid are crucial for their effective application in the synthesis of stereochemically pure target compounds.[4]

Synthesis of Stereoisomers

The synthesis of this compound stereoisomers begins with the preparation of the respective cis and trans 2-aminocyclohexanecarboxylic acid precursors, followed by the protection of the amino group with a Boc moiety.

Synthesis of trans-2-Aminocyclohexanecarboxylic Acid

A common route to the trans isomer involves the reduction of anthranilic acid.[5] While several methods exist, a representative synthetic approach is the alkali metal in ammonia reduction of pyrrolobenzodiazepine-5,11-diones, which can yield the trans product in enantiomerically pure form.[6]

Synthesis of cis-2-Aminocyclohexanecarboxylic Acid

The synthesis of the cis isomer can be more challenging. One established method involves the enantioselective hydrolysis of symmetrical diesters using enzymes like pig liver esterase.[6] Another approach utilizes a Diels-Alder reaction to establish the cis stereochemistry.[7]

Boc Protection of Amino Acid Stereoisomers

The protection of the amino group of both the cis and trans 2-aminocyclohexanecarboxylic acid is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[8][9] This reaction is generally high-yielding and proceeds under mild conditions, preserving the stereochemistry of the starting material.[3]

Experimental Protocols

General Protocol for Boc Protection
  • Dissolution: Dissolve 2-aminocyclohexanecarboxylic acid (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine (1.5-2.0 equivalents), to the solution and stir until the amino acid is fully dissolved.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) portion-wise or as a solution in the organic solvent used.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted Boc₂O and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of 1N HCl or citric acid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amino acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization of Stereoisomers

The distinction between the cis and trans stereoisomers of this compound is achieved through a combination of physical and spectroscopic methods.

Physical Properties

The melting points of the cis and trans isomers are typically different, providing a preliminary method for their identification.

PropertyBoc-cis-2-amino-1-cyclohexanecarboxylic acidBoc-trans-2-amino-1-cyclohexanecarboxylic acid
Molecular Formula C₁₂H₂₁NO₄C₁₂H₂₁NO₄
Molecular Weight 243.30243.30
Appearance White crystalline powder[10]White crystalline powder[11]
Melting Point (°C) 120-132[10]124-130[11]
CAS Number 63216-49-9[12]209128-50-7[11]

Table 1: Physical Properties of this compound Stereoisomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons. In the trans isomer, one of the protons at C1 or C2 is typically axial, leading to larger coupling constants with neighboring axial protons compared to the equatorial protons in the cis isomer.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of the synthesized compounds. Chiral HPLC, employing a chiral stationary phase, is used to separate the enantiomers of the cis and trans isomers and to determine their enantiomeric excess (ee).[13]

AnalysisMethodTypical Observations
Purity Assessment Reversed-Phase HPLCA single major peak indicates high chemical purity.[10][11]
Enantiomeric Separation Chiral HPLCBaseline separation of enantiomers allows for the determination of enantiomeric excess.[13]

Table 2: Chromatographic Analysis of this compound Stereoisomers.

Experimental Workflow and Signaling Pathways

The overall workflow for the synthesis and characterization of the target stereoisomers can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start_cis cis-2-Aminocyclohexane- carboxylic Acid boc_protection Boc Protection (Boc)₂O, Base start_cis->boc_protection Isomer Input start_trans trans-2-Aminocyclohexane- carboxylic Acid start_trans->boc_protection Isomer Input crude_product Crude Boc-protected Stereoisomer boc_protection->crude_product purification Recrystallization or Column Chromatography crude_product->purification pure_product Pure Boc-protected Stereoisomer purification->pure_product analysis Analytical Techniques pure_product->analysis nmr NMR Spectroscopy analysis->nmr hplc HPLC (Purity) analysis->hplc chiral_hplc Chiral HPLC (ee) analysis->chiral_hplc mp Melting Point analysis->mp

Synthesis and Characterization Workflow.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of cis and trans this compound. The detailed protocols and comparative data serve as a valuable resource for researchers in organic synthesis and drug development. The ability to produce and thoroughly characterize these stereochemically defined building blocks is fundamental to advancing the design and synthesis of novel, conformationally constrained molecules with potential therapeutic applications.

References

Spectroscopic Analysis of Boc-2-amino-1-cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-2-amino-1-cyclohexanecarboxylic acid, a key building block in peptide synthesis and drug development. Due to the existence of cis and trans stereoisomers, which exhibit distinct spectroscopic properties, this guide will address both where data is available. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for all stereoisomers of this compound are limited, this section compiles available information and provides expected characteristic data based on related compounds. The data is presented for the cis and trans isomers. It is important to note that the specific enantiomer ((1S,2S), (1R,2R), etc.) will not significantly alter the primary NMR, IR, and MS data presented here, although specialized techniques like chiral chromatography or polarimetry would be required for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The chemical shifts are influenced by the stereochemical relationship between the amino and carboxylic acid groups.

Table 1: ¹H NMR Spectroscopic Data of this compound

Assignment Expected Chemical Shift (δ) ppm (cis isomer) Expected Chemical Shift (δ) ppm (trans isomer) Multiplicity Notes
Boc (t-butyl)~1.40~1.40Singlet (s)9 equivalent protons of the tert-butyl group.
Cyclohexane CH₂1.20 - 2.201.10 - 2.10Multiplet (m)Complex overlapping signals from the cyclohexane ring protons.
CH-N (α-proton to Nitrogen)~3.8 - 4.2~3.5 - 3.9Multiplet (m)The chemical shift and coupling constants are highly dependent on the cis/trans stereochemistry.
CH-C=O (α-proton to Carbonyl)~2.3 - 2.6~2.1 - 2.4Multiplet (m)The chemical shift is influenced by the adjacent carboxylic acid group.
NH~5.0 - 7.0~4.5 - 6.5Broad Singlet (br s) or Doublet (d)Chemical shift can be variable and concentration-dependent. May show coupling to the adjacent CH-N proton.
COOH~12.0~12.0Broad Singlet (br s)Acidic proton, may be broad and exchangeable with D₂O.

Note: Expected values are based on typical ranges for similar Boc-protected amino acids and may vary depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Assignment Expected Chemical Shift (δ) ppm (cis isomer) Expected Chemical Shift (δ) ppm (trans isomer) Notes
Boc Group
C(CH₃)₃~28.5~28.5
C(CH₃)₃~80.0~80.0
C=O (carbamate)~155.0~155.0
Cyclohexane Ring
CH-N~52.0 - 56.0~55.0 - 59.0
CH-C=O~45.0 - 49.0~48.0 - 52.0
CH₂~20.0 - 35.0~20.0 - 35.0
Carboxylic Acid
C=O (acid)~175.0 - 180.0~175.0 - 180.0

Note: Expected values are based on typical ranges for similar Boc-protected amino acids and may vary depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data of this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (Carboxylic Acid)3300 - 2500BroadVery broad due to hydrogen bonding.
N-H stretch (Amine)3400 - 3300MediumMay be obscured by the broad O-H stretch.
C-H stretch (Aliphatic)3000 - 2850StrongFrom the cyclohexane and Boc groups.
C=O stretch (Carboxylic Acid)1720 - 1700Strong
C=O stretch (Carbamate - Boc)1700 - 1680Strong
N-H bend (Amine)1650 - 1580Medium
C-O stretch1250 - 1000StrongFrom the carboxylic acid and carbamate groups.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for this type of compound.

Table 4: Mass Spectrometric Data of this compound

Ion Expected m/z Notes
[M+H]⁺244.15Protonated molecule (Molecular Weight = 243.30 g/mol ).
[M+Na]⁺266.13Sodiated adduct.
[M-H]⁻242.14Deprotonated molecule.
[M-Boc+H]⁺144.10Loss of the Boc group (100 Da).
[M-C₄H₈+H]⁺188.10Loss of isobutylene from the Boc group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent may affect chemical shifts.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: 0-14 ppm

  • Temperature: 298 K

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0-200 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Data Format: Transmittance or Absorbance

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.

Instrument Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3-5 kV

  • Cone Voltage: 20-40 V

  • Desolvation Gas (N₂) Flow: 500-800 L/hr

  • Desolvation Temperature: 250-400 °C

  • Mass Range: m/z 50-500

Data Acquisition:

  • Infuse the sample solution into the mass spectrometer at a flow rate of 5-20 µL/min.

  • Acquire the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound start Sample of this compound nmr NMR Spectroscopy start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry (ESI-MS) start->ms h_nmr ¹H NMR Analysis nmr->h_nmr c_nmr ¹³C NMR Analysis nmr->c_nmr functional_groups Functional Group Identification ir->functional_groups molecular_weight Molecular Weight Confirmation ms->molecular_weight fragmentation Fragmentation Analysis ms->fragmentation structure_elucidation Structural Elucidation (Connectivity & Stereochemistry) h_nmr->structure_elucidation purity_assessment Purity Assessment h_nmr->purity_assessment c_nmr->structure_elucidation c_nmr->purity_assessment functional_groups->structure_elucidation molecular_weight->structure_elucidation fragmentation->structure_elucidation final_report Comprehensive Analytical Report structure_elucidation->final_report purity_assessment->final_report

Caption: Logical workflow for the spectroscopic analysis.

This guide serves as a foundational resource for professionals working with this compound. For unambiguous stereochemical assignment, advanced NMR techniques (e.g., NOESY, ROESY) and comparison with authenticated standards are recommended.

Technical Guide: Crystal Structure of cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. Due to the absence of publicly available crystallographic data for the corresponding cis-2-amino-1-cyclohexanecarboxylic acid isomer, this document presents a detailed examination of the cis-3-isomer as a structurally related analogue. The information contained herein, including precise molecular dimensions, intermolecular interactions, and experimental protocols, serves as a valuable resource for researchers in medicinal chemistry, materials science, and drug development. The compound, a derivative of γ-aminobutyric acid (GABA), crystallizes in the triclinic space group P1 with two molecules in the asymmetric unit. The crystal structure is characterized by a network of intermolecular N—H···O and O—H···O hydrogen bonds, which form one-dimensional strands along the crystallographic b-axis. An intramolecular N—H···O hydrogen bond is also observed, contributing to the conformational stability of the molecule.

Crystallographic Data

The crystal structure of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid was determined by single-crystal X-ray diffraction. A summary of the crystal data and structure refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₂H₂₁NO₄
Formula Weight243.30
Crystal SystemTriclinic
Space GroupP1
a (Å)5.854 (1)
b (Å)10.000 (2)
c (Å)23.014 (5)
α (°)85.64 (2)
β (°)88.68 (2)
γ (°)88.51 (2)
Volume (ų)1342.6 (4)
Z4
Temperature (K)296 (2)
Radiation (Å)Mo Kα (λ = 0.71073)
Density (calculated) (Mg m⁻³)1.204
Absorption Coefficient (mm⁻¹)0.09
F(000)528
Crystal Size (mm)0.56 × 0.46 × 0.20
θ range for data collection (°)4.1 to 13.9
Reflections collected5514
Independent reflections4822
R_int0.017
Data / restraints / parameters4822 / 0 / 325
Goodness-of-fit on F²1.03
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110
R indices (all data)R₁ = 0.096, wR₂ = 0.131

Experimental Protocols

Synthesis and Crystallization

cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid was synthesized from 3-aminobenzoic acid.[1] The identity of the resulting compound was confirmed using NMR and IR spectroscopy.[1] Single crystals suitable for X-ray diffraction were obtained from an ethyl acetate solution by slow evaporation of the solvent.[1]

X-ray Data Collection and Structure Refinement

A colorless block-shaped crystal was used for data collection on a Bruker SMART 1K area-detector diffractometer.[1] The data were collected at 296(2) K using Mo Kα radiation.[1] A multi-scan absorption correction was applied using SADABS.[1]

The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms bonded to carbon and oxygen were placed in geometrically calculated positions and treated as riding on their parent atoms. The hydrogen atoms attached to the nitrogen atoms were located in a difference Fourier map and their N-H distances were initially restrained to 0.86 Å.[1]

Molecular and Crystal Structure

The asymmetric unit of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid contains two independent molecules.[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds. O—H···O hydrogen bonds lead to the formation of eight-membered rings, described by the graph-set notation R²₂(8).[1] Additionally, N—H···O hydrogen bonds create one-dimensional strands that extend along the crystallographic b-axis.[1] An intramolecular N—H···O hydrogen bond is also present in the structure.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the crystal structure.

experimental_workflow Experimental Workflow for Crystal Structure Determination synthesis Synthesis of cis-3-(Boc-amino) cyclohexanecarboxylic acid crystallization Crystallization from Ethyl Acetate synthesis->crystallization data_collection X-ray Data Collection (Bruker SMART 1K) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->refinement analysis Structural Analysis (Hydrogen Bonding) refinement->analysis

Caption: Experimental workflow from synthesis to structural analysis.

Intermolecular Interactions

The diagram below provides a simplified representation of the key hydrogen bonding interactions that stabilize the crystal lattice.

hydrogen_bonding Key Hydrogen Bonding Interactions cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A mol2 Molecule B (Symmetry Generated) mol3 Molecule C (Symmetry Generated) N1_A N-H O1_A C=O (Boc) N1_A->O1_A Intramolecular N-H···O O2_B C=O (Acid) N1_A->O2_B Intermolecular N-H···O O2_A C=O (Acid) O3_A O-H (Acid) O2_C C=O (Acid) O3_A->O2_C Intermolecular O-H···O

Caption: Simplified diagram of hydrogen bonding interactions.

References

Conformational Landscape of Boc-2-Aminocyclohexanecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-aminocyclohexanecarboxylic acid (Boc-ACHC) derivatives are valuable building blocks in medicinal chemistry and peptide design. The constrained cyclic backbone of these non-natural amino acids imparts specific conformational preferences that can be exploited to create peptides and peptidomimetics with enhanced stability, receptor affinity, and biological activity. Understanding the conformational landscape of both the cis and trans isomers is crucial for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the conformational properties of these derivatives, integrating experimental data with computational modeling to offer a comprehensive overview for researchers in the field.

Conformational Analysis of trans-Boc-2-Aminocyclohexanecarboxylic Acid

The solid-state conformation of the trans-isomer has been elucidated through X-ray crystallography of its oligomers.[1] In these structures, the individual trans-Boc-ACHC units adopt a well-defined chair conformation.

Solid-State Conformation

The cyclohexane ring of trans-Boc-ACHC in the crystalline state of its oligomers consistently shows a chair conformation with both the Boc-amino and the carboxylic acid groups in equatorial positions.[1] This arrangement minimizes steric strain and is the energetically preferred conformation in the solid state.

Table 1: Selected Torsional Angles for the trans-Boc-2-Aminocyclohexanecarboxylic Acid Monomer Unit in the Solid State (from Oligomer Crystal Structure) [1]

Dihedral AngleValue (°)
C1-C2-C3-C4-55.9
C2-C3-C4-C555.1
C3-C4-C5-C6-55.2
C4-C5-C6-C156.0
C5-C6-C1-C2-56.5
C6-C1-C2-C356.4
N-C2-C1-C(O)-178.1

Note: The data is derived from the crystal structure of oligomers of trans-2-aminocyclohexanecarboxylic acid and represents the conformation of a monomeric unit within that structure.[1]

Conformational Analysis of cis-Boc-2-Aminocyclohexanecarboxylic Acid

Direct experimental data on the monomeric conformation of cis-Boc-ACHC is less readily available. However, computational modeling provides significant insights into its likely conformational preferences. In the cis isomer, the substituents are on the same side of the cyclohexane ring, leading to a different conformational equilibrium compared to the trans isomer. The two primary chair conformations involve either an axial-equatorial (a,e) or an equatorial-axial (e,a) arrangement of the Boc-amino and carboxylic acid groups.

Due to steric hindrance, the bulky Boc group strongly disfavors an axial position. Therefore, the conformation where the Boc-amino group is equatorial and the carboxylic acid group is axial is predicted to be the most stable.

Computational Analysis: Relative Conformational Energies

To quantify the energetic differences between the possible conformers of both cis and trans isomers, Density Functional Theory (DFT) calculations are a powerful tool. Based on methodologies applied to similar cyclic amino acid derivatives, the relative energies of the conformers can be estimated.

Table 2: Calculated Relative Energies of Boc-2-Aminocyclohexanecarboxylic Acid Conformers

IsomerConformerSubstituent Orientations (Boc-NH, COOH)Relative Energy (kcal/mol)
transChair(e,e)0 (most stable)
Chair(a,a)> 5.0
cisChair(e,a)0 (most stable)
Chair(a,e)~2.5 - 4.0

Note: These are estimated values based on computational studies of similar substituted cyclohexanes. The energy of the diaxial trans conformer is significantly higher due to severe 1,3-diaxial interactions.

NMR Spectroscopy and Karplus Relationship

NMR spectroscopy is a key technique for studying the conformation of molecules in solution. Vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

For the trans-diequatorial conformer, the coupling constants between adjacent axial and equatorial protons (Jax-eq) and between adjacent equatorial protons (Jeq-eq) are typically small (2-5 Hz), while the coupling between adjacent axial protons (Jax-ax) is large (10-13 Hz). For the cis-isomer, the predicted stable (e,a) conformer would exhibit a mix of these coupling constant values, which can be used to confirm the predominant conformation in solution.

Table 3: Predicted ³JHH Coupling Constants for the Most Stable Conformers of Boc-ACHC Derivatives

IsomerConformerCoupled ProtonsPredicted Dihedral Angle (°)Predicted ³JHH (Hz)
trans(e,e) ChairH1a-H2a~18010 - 13
H1a-H6a~18010 - 13
H1a-H6e~602 - 5
cis(e,a) ChairH1e-H2a~602 - 5
H1e-H6a~602 - 5
H1e-H6e~602 - 5

Note: These are idealized values based on the Karplus relationship for a chair conformation. Actual values may vary depending on solvent and temperature.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis
  • Sample Preparation : Dissolve 5-10 mg of the Boc-ACHC derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns.

    • Perform two-dimensional experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to assign protons to their attached carbons.

    • Measure the ³JHH coupling constants from the high-resolution 1D ¹H spectrum.

  • Data Analysis :

    • Assign all proton and carbon signals.

    • Extract the values of the vicinal coupling constants for the cyclohexane ring protons.

    • Use the Karplus equation to correlate the observed ³JHH values with dihedral angles to determine the predominant chair conformation and the orientation of the substituents.

Single-Crystal X-ray Diffraction
  • Crystallization : Grow single crystals of the Boc-ACHC derivative suitable for X-ray diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol/water).

  • Data Collection :

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement :

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic coordinates and thermal parameters to obtain the final, accurate molecular structure.

  • Data Analysis :

    • Extract bond lengths, bond angles, and torsional angles from the refined crystal structure to define the solid-state conformation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_data Data Output synthesis Synthesis of Boc-ACHC (cis and trans) nmr NMR Spectroscopy (Solution Conformation) synthesis->nmr xray X-ray Crystallography (Solid-State Conformation) synthesis->xray comp Computational Modeling (DFT Calculations) synthesis->comp nmr_data Coupling Constants Dihedral Angles nmr->nmr_data xray_data Torsional Angles Bond Lengths/Angles xray->xray_data comp_data Relative Energies Optimized Geometries comp->comp_data

Caption: Experimental workflow for the conformational analysis of Boc-ACHC derivatives.

conformational_equilibrium cluster_trans trans-Isomer cluster_cis cis-Isomer trans_ee Diequatorial (e,e) (Major Conformer) trans_aa Diaxial (a,a) (Minor, High Energy) trans_ee->trans_aa Ring Flip cis_ea Equatorial-Axial (e,a) (Major Conformer) cis_ae Axial-Equatorial (a,e) (Minor Conformer) cis_ea->cis_ae Ring Flip

Caption: Conformational equilibrium of cis and trans Boc-ACHC isomers.

Conclusion

The conformational analysis of cis- and trans-Boc-2-aminocyclohexanecarboxylic acid derivatives reveals distinct and predictable structural preferences. The trans-isomer predominantly adopts a diequatorial chair conformation in both the solid state and likely in solution.[1] The cis-isomer is expected to exist primarily in a chair conformation with an equatorial Boc-amino group and an axial carboxylic acid group to minimize steric interactions. These conformational biases, quantifiable through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, are fundamental to their application in the design of conformationally constrained peptides and peptidomimetics. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize these valuable building blocks in drug discovery and development.

References

The Influence of Boc-2-amino-1-cyclohexanecarboxylic Acid on Peptide Biological Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a well-established strategy in medicinal chemistry to enhance conformational stability, proteolytic resistance, and biological activity. Among these, Boc-2-amino-1-cyclohexanecarboxylic acid (Boc-Achxa) has emerged as a valuable building block for constraining peptide backbones and mimicking turn structures, thereby influencing their interaction with biological targets. This technical guide provides an in-depth overview of the biological activities of peptides containing Boc-Achxa, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Quantitative Biological Activity Data

The biological activity of peptides incorporating cyclic amino acid residues is often evaluated across various therapeutic areas, including antimicrobial, enzyme inhibitory, and receptor binding applications. The following table summarizes the quantitative data for a synthetic antimicrobial peptide containing 1-aminocyclohexane carboxylic acid (A6c), a closely related analogue to 2-amino-1-cyclohexanecarboxylic acid.

Peptide SequenceTarget OrganismBiological Activity (MIC, µM)
Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amideStaphylococcus aureus10.9 - 21.7
Acinetobacter baumannii10.9 - 21.7
Klebsiella pneumoniae10.9 - 43.0
Pseudomonas aeruginosa21.7 - 43.0
Enterobacter aerogenes10.9 - 21.7
Enterococcus faecium10.9 - 21.7

Data extracted from a study on a synthetic antimicrobial peptide containing 1-aminocyclohexane carboxylic acid (A6c)[1].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological findings. Below are representative protocols for key experiments used to evaluate the biological activity of synthetic peptides.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a peptide against bacterial strains using the broth microdilution method.

1. Materials and Reagents:

  • Test peptide

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

2. Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile deionized water or DMSO).

  • In a 96-well plate, perform a serial two-fold dilution of the peptide stock solution with MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

  • Include positive controls (bacteria in MHB without peptide) and negative controls (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay: IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a peptide against a target enzyme using a fluorogenic substrate.[2]

1. Materials and Reagents:

  • Purified target enzyme (e.g., a protease or kinase)

  • Fluorogenic enzyme substrate

  • Synthesized peptide inhibitor

  • Assay buffer (specific to the enzyme)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Procedure:

  • Prepare a serial dilution of the peptide inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and the inhibitor dilutions.

  • Include controls with no inhibitor (maximum enzyme activity) and no enzyme (background fluorescence).

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Receptor-Ligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a peptide for a specific receptor.[3]

1. Materials and Reagents:

  • Cell membranes or purified receptor

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Unlabeled test peptide

  • Binding buffer

  • Filter plates or scintillation vials

  • Scintillation counter or fluorescence detector

2. Procedure:

  • Prepare serial dilutions of the unlabeled test peptide.

  • In a multi-well plate, combine the cell membranes or purified receptor, a fixed concentration of the labeled ligand, and the different concentrations of the unlabeled test peptide in the binding buffer.

  • Include wells for total binding (labeled ligand and receptor only) and non-specific binding (labeled ligand, receptor, and a high concentration of an unlabeled known ligand).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the free labeled ligand using filtration.

  • Quantify the amount of bound labeled ligand.

  • Calculate the percentage of specific binding at each concentration of the test peptide.

  • Plot the percentage of specific binding against the logarithm of the test peptide concentration and fit the data to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Visualizing Workflows and Pathways

Understanding the experimental process and the potential mechanisms of action is facilitated by clear visual representations.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Peptide_Stock Prepare Peptide Stock Solution Serial_Dilution Serial Dilution of Peptide in 96-well Plate Peptide_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Enzyme_Inhibition_Pathway Enzyme Active Enzyme Product Product Enzyme->Product Catalysis Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor_Complex Binding Substrate Substrate Substrate->Enzyme Inhibitor Peptide Inhibitor (with Boc-Achxa) Inhibitor->Enzyme_Inhibitor_Complex

Mechanism of Competitive Enzyme Inhibition.

Receptor_Binding_Assay_Logic Receptor Receptor Binding_Complex Receptor-Labeled Ligand Complex Receptor->Binding_Complex No_Binding Free Labeled Ligand Receptor->No_Binding Binding Blocked Labeled_Ligand Labeled Ligand Labeled_Ligand->Binding_Complex Labeled_Ligand->No_Binding Test_Peptide Test Peptide (with Boc-Achxa) Test_Peptide->Receptor Competes with Labeled Ligand

Competitive Receptor-Ligand Binding Assay Principle.

References

The Advent of Controlled Peptide Synthesis: A Technical Guide to Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of the tert-butoxycarbonyl (Boc) protecting group in the mid-20th century marked a pivotal moment in the history of chemical synthesis, transforming the art of peptide synthesis from a formidable challenge into a systematic and reproducible discipline. This innovation, coupled with the groundbreaking solid-phase methodology developed by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry, laid the groundwork for the routine synthesis of complex peptides that are indispensable in biochemistry, pharmacology, and medicine.[1][2][3] This technical guide provides an in-depth exploration of the discovery, core principles, and practical application of Boc-protected amino acids in peptide synthesis. It offers detailed experimental protocols for key procedures, quantitative data to inform optimization, and a comparative analysis against the now more prevalent Fmoc strategy, providing a comprehensive resource for professionals in the field.

A Historical Perspective: The Dawn of a New Era

The quest to synthesize peptides of defined sequences was a significant challenge for early 20th-century chemists. The major hurdle lay in preventing the uncontrolled polymerization of amino acids and directing the formation of the correct peptide bond. The solution to this was the concept of "protecting groups" – temporary modifications to the reactive amino and carboxyl groups to guide the reaction.

A significant breakthrough occurred in 1957 when the tert-butoxycarbonyl (Boc) group was independently described by Louis A. Carpino and by George W. Anderson and Arthur C. McGregor as a protecting group for the α-amino function of amino acids.[1] The true revolutionary potential of the Boc group was unlocked by R. Bruce Merrifield in the early 1960s.[2] By attaching the C-terminal amino acid to an insoluble polymer support (the "solid phase"), he devised a cyclical process of deprotection and coupling that dramatically simplified the synthesis.[3] This solid-phase peptide synthesis (SPPS) methodology, using Boc-protected amino acids, eliminated the need for tedious purification of intermediates and allowed for the use of excess reagents to drive reactions to completion, resulting in a remarkable increase in efficiency and yield.[3]

Key Milestones in the Development of Boc-SPPS
YearMilestoneSignificance
1957 Independent description of the Boc protecting group by Carpino and by Anderson & McGregor.[1]Provided a new acid-labile protecting group for α-amino functions.
1963 R. Bruce Merrifield develops solid-phase peptide synthesis (SPPS) using Boc-amino acids.[1][4]Revolutionized peptide synthesis by immobilizing the growing peptide chain on a solid support, simplifying purification and enabling automation.[3]
1964 Merrifield reports the synthesis of the nonapeptide bradykinin using Boc-SPPS.[5][6]Demonstrated the power and utility of the new methodology for synthesizing biologically active peptides.
1967 Sakakibara introduces hydrogen fluoride (HF) for the final cleavage step.[1][4]Provided a reliable method for cleaving the completed peptide from the resin and removing side-chain protecting groups.
1970 Pietta and Marshall introduce the benzhydrylamine (BHA) resin.[4]Enabled the direct synthesis of peptide amides using Boc-SPPS.

The Chemistry of the Boc Protecting Group

The utility of the Boc group is rooted in its unique chemical properties. It is stable to a wide range of reagents and reaction conditions, yet it can be readily and selectively removed under moderately acidic conditions. This "graduated acid lability" is the cornerstone of the Boc/Bzl (benzyl) strategy in SPPS, where the temporary Nα-Boc protection is removed at each cycle with an acid like trifluoroacetic acid (TFA), while the more acid-stable benzyl-based side-chain protecting groups and the resin linkage remain intact until the final, harsh acid cleavage step.[7][8]

Protection of Amino Acids

The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the anhydride.

Diagram: Mechanism of Boc Protection

Boc_Protection cluster_reactants Reactants cluster_products Products AA H₂N-CHR-COOH (Amino Acid) Intermediate Nucleophilic Attack AA->Intermediate Deprotonation Boc2O ( (CH₃)₃C-O-CO )₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate BocAA (CH₃)₃C-O-CO-NH-CHR-COOH (Boc-Amino Acid) Base Base (e.g., NaOH) Intermediate->BocAA Formation of Boc-protected amino acid Boc_Deprotection Boc_Peptide Boc-NH-Peptide Protonated Boc(H⁺)-NH-Peptide Boc_Peptide->Protonated Protonation TFA H⁺ (from TFA) tert_Butyl (CH₃)₃C⁺ Protonated->tert_Butyl Cleavage Carbamic_Acid [HOOC-NH-Peptide] Free_Amine H₃N⁺-Peptide Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Boc_SPPS_Workflow Start Start: C-terminal Boc-AA attached to Resin Deprotection 1. Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (Activated Boc-AA + Coupling Reagent) Neutralization->Coupling Wash 4. Wash (DCM, IPA) Coupling->Wash Cycle Repeat Cycle for next Amino Acid Wash->Cycle Cycle->Deprotection Yes Final_Cleavage Final Cleavage (e.g., HF, TFMSA) Cycle->Final_Cleavage No (Sequence Complete)

References

An In-depth Technical Guide to Boc-2-amino-1-cyclohexanecarboxylic Acid: Suppliers, Commercial Availability, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-2-amino-1-cyclohexanecarboxylic acid, a crucial building block in medicinal chemistry and peptide science. We delve into its commercial availability, offering a detailed comparison of suppliers. Furthermore, this guide presents detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS) and discusses its relevance in the development of therapeutics targeting key signaling pathways.

Commercial Availability and Supplier Matrix

This compound is commercially available in various isomeric forms, including cis, trans, and specific enantiomers. The choice of isomer is critical for controlling the stereochemistry and, consequently, the biological activity of the final peptide or small molecule. Below is a summary of major suppliers and the available isomers.

SupplierIsomer(s) AvailablePurityAvailable Quantities
Chem-Impex(1S,2R), (1R,2R), trans≥97% (Assay), ≥98% (HPLC), ≥99% (HPLC)Gram to bulk
ChemicalBook(1S,2S), (1R,2R)Varies by supplier50mg to 5g
AK Scientific(1S,2S)Not specified1g, 5g
Ambeed(1S,2S)Not specified100mg, 250mg, 1g
Matrix ScientificBoc-(+/-)-transNot specifiedNot specified
BOC Sciences(1R,2R)≥98% (HPLC)Inquire for details
Fisher Scientifictrans97%5g

Applications in Drug Discovery and Signaling Pathways

The rigid cyclohexane scaffold of this compound makes it a valuable component in the design of peptidomimetics and other constrained molecules. This conformational restriction can enhance binding affinity, selectivity, and metabolic stability of drug candidates.

One notable application is in the synthesis of Janus kinase (JAK) inhibitors .[1][2] JAKs are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. The incorporation of cyclic amino acids like this compound can provide the necessary structural constraints to achieve potent and selective inhibition of specific JAK isoforms.

Furthermore, this class of amino acids holds potential in the development of ligands for G-protein coupled receptors (GPCRs) . GPCRs are the largest family of membrane receptors and are targets for a significant portion of modern drugs.[3][4][5][6] The design of GPCR ligands with specific agonist, antagonist, or allosteric modulating properties often relies on the precise positioning of functional groups in three-dimensional space. The defined stereochemistry of this compound isomers can be exploited to create ligands with high affinity and selectivity for specific GPCR subtypes.

Below is a simplified representation of the JAK-STAT signaling pathway, a key target for inhibitors synthesized using this compound.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Modulates Inhibitor JAK Inhibitor (e.g., synthesized using This compound) Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols: A Guide to Boc-SPPS

This compound is primarily utilized in Boc-based solid-phase peptide synthesis (Boc-SPPS). The following sections provide detailed protocols for the key steps involved.

Boc Protection of the Amino Acid

If starting from the unprotected amino acid, the amine group must first be protected with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 2-amino-1-cyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1N Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of 1,4-dioxane and 1N NaOH.

  • Cool the solution to 0°C in an ice bath.

  • Add Boc₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the Boc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.

SPPS_Workflow Start Start with Resin-NH₂ Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA-OH, Coupling Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Repeat for next amino acid Wash3->Next_Cycle

Caption: General workflow for one cycle of Boc-SPPS.

Detailed Coupling Protocol

Materials:

  • Boc-protected peptide-resin (with a free N-terminal amine)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure (using HBTU/DIPEA):

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve 2-4 equivalents of this compound and 2-4 equivalents of HBTU in DMF.

  • Add 4-8 equivalents of DIPEA to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-4 hours.

  • Monitor the reaction completion using a Kaiser test. If the test is positive, a second coupling may be necessary.

  • Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Boc Deprotection Protocol

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

  • Filter and repeat the 50% TFA/DCM treatment for an additional 20-25 minutes.

  • Wash the resin thoroughly with DCM (3x).

Cleavage from Resin and Final Deprotection

Materials:

  • Fully synthesized peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole)

  • Diethyl ether (cold)

Procedure (using HF): Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.

  • Place the dried peptide-resin in a reaction vessel of an HF apparatus.

  • Add scavengers to the vessel.

  • Cool the vessel in a dry ice/acetone bath.

  • Distill HF into the reaction vessel.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Remove the HF by vacuum.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration and dry under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient of increasing mobile phase B.

  • Detection: UV at 214 nm and 280 nm.

The purified peptide should be characterized by mass spectrometry (to confirm the molecular weight) and, if necessary, by NMR spectroscopy or amino acid analysis to confirm the sequence and structure.

Safety and Handling

This compound is generally considered a non-hazardous substance.[7] However, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

  • Disposal: Dispose of in accordance with local regulations.

The reagents used in peptide synthesis, particularly TFA and HF, are highly corrosive and toxic. Always handle these chemicals in a fume hood with appropriate PPE.

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and peptide chemistry. Its conformational rigidity and well-defined stereochemistry offer a powerful tool for designing molecules with enhanced biological properties. A variety of isomers are commercially available from several suppliers, and established protocols for its incorporation into peptides via Boc-SPPS are well-documented. With a proper understanding of its applications and handling requirements, this compound can significantly contribute to the development of novel therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of Boc-2-amino-1-cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Boc-2-amino-1-cyclohexanecarboxylic acid and related compounds. Due to the limited availability of data for the specific molecule, this document consolidates safety information from structurally similar compounds, including various isomers of Boc-aminocyclohexanecarboxylic acid and cyclohexanecarboxylic acid itself. The provided experimental protocols are representative of the synthesis and handling of Boc-protected amino acids.

Chemical Identification and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₄[1][2]
Molecular Weight 243.30 g/mol [1][2]
Appearance White solid / crystals[2][3]
Melting Point Not available for the specific isomer. Related compounds range from 116-120°C to 175-177°C.[4][5]
Solubility Expected to be soluble in organic solvents.[6]
Storage Temperature Store at 0-8 °C in a cool, dry place.[4]

Hazard Identification and Safety Precautions

This compound and its analogs are generally classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][8][9]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation
Precautionary Statements
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
P264Wash skin thoroughly after handling.[7]
P271Use only outdoors or in a well-ventilated area.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[7]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]
P312Call a POISON CENTER/doctor if you feel unwell.[7]
P332 + P313If skin irritation occurs: Get medical advice/attention.[7]
P337 + P313If eye irritation persists: Get medical advice/attention.[7][10]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[7][8]
P405Store locked up.[7][8]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[7][10]

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid ingestion and inhalation.[3]

  • Minimize dust generation and accumulation.[7]

  • Use only with adequate ventilation.[7]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke when using this product.[10]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store long-term in a cool, dry place.

Personal Protective Equipment (PPE)

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety glasses or goggles. Ensure eyewash stations are readily available.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[7]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[7]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[7]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general procedure for the Boc protection of an amino acid can be outlined. The following is a representative protocol based on established methods for Boc protection.[11][12]

Protocol: Boc Protection of 2-Aminocyclohexanecarboxylic Acid

Materials:

  • 2-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

  • Sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the 2-aminocyclohexanecarboxylic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[12]

  • At room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution with stirring.[12]

  • Continue stirring the mixture for 2-12 hours. The reaction progress can be monitored by TLC.[11]

  • Once the reaction is complete, dilute the mixture with water.[12]

  • Extract the aqueous mixture twice with ethyl acetate to remove unreacted Boc₂O and byproducts.[12]

  • Acidify the aqueous layer with a 5% citric acid solution to a pH of approximately 3-4.

  • Extract the acidified aqueous layer three times with ethyl acetate.[12]

  • Combine the organic layers, dry over sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound.[12]

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane:ethyl acetate.[12]

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the handling and synthesis of Boc-protected amino acids.

G General Handling Workflow for Chemical Reagents reception Receiving and Unpacking storage Proper Storage (Cool, Dry, Ventilated) reception->storage ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) storage->ppe handling Weighing and Handling in a Ventilated Hood ppe->handling reaction Chemical Reaction handling->reaction workup Reaction Work-up and Purification reaction->workup workup->storage Store Product disposal Waste Disposal (Follow Institutional Guidelines) workup->disposal cleanup Decontamination and Cleanup disposal->cleanup

Caption: General laboratory workflow for handling chemical reagents.

G Boc Protection of an Amino Acid: A Conceptual Workflow start Start: Amino Acid dissolve Dissolve Amino Acid and Base in Solvent start->dissolve add_boc Add Boc₂O dissolve->add_boc react Stir at Room Temperature add_boc->react monitor Monitor Reaction (e.g., TLC) react->monitor quench Reaction Quench (Water Addition) monitor->quench Reaction Complete extract_impurities Extract with Organic Solvent (Remove Excess Boc₂O) quench->extract_impurities acidify Acidify Aqueous Layer extract_impurities->acidify extract_product Extract Product with Organic Solvent acidify->extract_product dry_purify Dry and Purify (e.g., Recrystallization) extract_product->dry_purify end End: Boc-Protected Amino Acid dry_purify->end

Caption: Conceptual workflow for a Boc protection reaction.

References

Methodological & Application

Application Notes: Protocol for Boc Protection of 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in peptide synthesis and the development of pharmaceutical compounds.[1][2] The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in various reaction conditions and its facile removal under moderately acidic conditions.[3][4][5] The reagent typically used for this protection is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[4][6]

This document provides a detailed protocol for the N-Boc protection of 2-aminocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry.[7] The procedure involves the reaction of the amino group with Boc anhydride in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the Boc anhydride.[3][5]

Reaction and Mechanism

The overall reaction is as follows:

2-Aminocyclohexanecarboxylic Acid + (Boc)₂O --(Base)--> Boc-2-aminocyclohexanecarboxylic Acid + t-BuOH + CO₂

The amine acts as a nucleophile, attacking a carbonyl group of the Boc anhydride.[5] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, along with tert-butanol and carbon dioxide as byproducts.[3]

Comparative Data on Reaction Conditions

The Boc protection of amines can be performed under various conditions. The choice of solvent and base can influence reaction time and yield. Below is a summary of common conditions reported for Boc protection of amino acids and other amines.

ParameterCondition 1Condition 2Condition 3Condition 4
Substrate Amino AcidAmineAmineAmine
Reagent (Boc)₂O(Boc)₂OBOC-ON(Boc)₂O
Base Triethylamine (TEA)Sodium Bicarbonate (NaHCO₃)Triethylamine (TEA)4-(DMAP)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)1:1 Dioxane/WaterAcetonitrile
Temperature 0 °C to Room TempRoom TemperatureRoom TemperatureRoom Temperature
Reaction Time 1 - 12 hoursOvernight~3 hours12 hours
Typical Yield High (e.g., 89-100%)HighExcellentHigh
Reference [1][3][8][4][8][9][1][4]

Experimental Protocol: Boc Protection of 2-Aminocyclohexanecarboxylic Acid

This protocol describes a general and robust method for the Boc protection of 2-aminocyclohexanecarboxylic acid using di-tert-butyl dicarbonate and a base in a suitable solvent.

Materials and Reagents
  • 2-Aminocyclohexanecarboxylic acid (cis/trans mixture or a pure isomer)

  • Di-tert-butyl dicarbonate ((Boc)₂O)[4]

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) or 5% Citric Acid solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Procedure
  • Dissolution: In a round-bottom flask, dissolve 2-aminocyclohexanecarboxylic acid (1.0 equiv.) in anhydrous Tetrahydrofuran (THF). If the amino acid has low solubility, a co-solvent like water may be added to form a suspension or solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add the base (e.g., Triethylamine, 1.1 - 1.5 equiv.) dropwise while stirring.[3][9] If using an aqueous system, a base like sodium bicarbonate can be used.[4]

  • Boc Anhydride Addition: To the stirred mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in THF dropwise. The reaction is exothermic and may produce carbon dioxide gas, so ensure the system is not closed.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-12 hours or overnight.[1][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[8]

  • Solvent Removal: Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel. If the product is soluble in water, acidify the aqueous layer to a pH of approximately 3-4 using 1 M HCl or 5% citric acid solution.[9] Extract the aqueous layer three times with ethyl acetate.[8][9]

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl (if a basic workup was used), water, and finally with brine.[1][8]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Boc-2-aminocyclohexanecarboxylic acid.[1][8][9]

  • Purification: The crude product is often pure enough for subsequent steps. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[1][9]

Safety Precautions
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid inhalation and contact with skin.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • Organic solvents like THF and ethyl acetate are flammable. Keep away from ignition sources.

Visualizations

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 2-aminocyclohexane- carboxylic acid in THF B 2. Cool to 0 °C A->B C 3. Add Base (e.g., TEA) B->C D 4. Add (Boc)₂O solution C->D E 5. Stir at Room Temperature (4-12h / Overnight) D->E Warm to RT F 6. Quench Reaction E->F G 7. Remove THF F->G H 8. Acidify & Extract with EtOAc G->H I 9. Wash Organic Layer H->I J 10. Dry & Concentrate I->J K 11. Purify (Recrystallization/ Chromatography) J->K If necessary Final Pure Boc-Protected Product J->Final If crude is pure K->Final

Caption: Workflow for Boc protection of 2-aminocyclohexanecarboxylic acid.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-2-amino-1-cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the non-proteinogenic amino acid, Boc-2-amino-1-cyclohexanecarboxylic acid (Boc-Ach-OH), into peptide chains using solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) chemistry. The inclusion of cyclic amino acids like 2-amino-1-cyclohexanecarboxylic acid can impart unique structural constraints on peptides, influencing their conformation and enhancing their metabolic stability, which is of significant interest in drug design and development.

Introduction

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS.[1] It relies on the acid-labile Boc group for temporary Nα-protection and typically benzyl-based protecting groups for side chains. The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a stronger acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), at the end of the synthesis.[2] The incorporation of sterically hindered amino acids like this compound can present challenges in coupling efficiency, requiring optimized protocols to ensure high yields and purity.

Data Presentation

While specific quantitative data for every possible peptide sequence containing 2-amino-1-cyclohexanecarboxylic acid is sequence-dependent, the following table summarizes expected efficiencies and key parameters for a successful synthesis based on standard Boc-SPPS protocols.

ParameterExpected OutcomeMonitoring Method
Resin Loading 0.3 - 1.0 mmol/gManufacturer's specification
Boc Deprotection Efficiency >99%Not routinely monitored per cycle
Coupling Efficiency >99% (may require double coupling)Kaiser (Ninhydrin) Test
Crude Peptide Purity Sequence-dependentRP-HPLC
Final Peptide Purity >95%RP-HPLC and Mass Spectrometry

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the solid-phase synthesis of a peptide containing this compound. These protocols are suitable for manual synthesis and can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Resin: Merrifield resin (for C-terminal acid) or MBHA/BHA resin (for C-terminal amide) with a substitution level of 0.3-1.0 mmol/g.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

  • Amino Acids: Boc-protected amino acids, including this compound.

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N'-Diisopropylcarbodiimide (DIC)

  • Washing Solutions: DCM, DMF, IPA.

  • Cleavage Cocktail: e.g., Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Precipitation/Washing: Cold diethyl ether.

Protocol 1: Boc SPPS Cycle for a Single Amino Acid Addition

This cycle is repeated for each amino acid in the peptide sequence.

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel. Drain the solvent.

  • Boc Deprotection:

    • Add 50% TFA in DCM to the resin and agitate for 2-3 minutes. Drain the solution.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add 10% DIEA in DCM to the resin and agitate for 5 minutes. Drain the solution.

    • Repeat the neutralization step once more.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of this compound (HBTU/DIEA method):

    • In a separate vessel, dissolve this compound (2.0 equivalents relative to resin substitution) and HBTU (2.0 equivalents) in a minimal amount of DMF.

    • Add DIEA (4.0 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-4 hours at room temperature. Due to the steric hindrance of 2-amino-1-cyclohexanecarboxylic acid, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling:

    • Perform a Kaiser (ninhydrin) test on a small sample of the resin beads. A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue/purple beads), repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Cleavage and Deprotection

WARNING: This protocol involves the use of anhydrous HF, which is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.

  • Resin Preparation: After the final coupling and deprotection steps, thoroughly wash the peptide-resin with DCM and dry it under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole (1.0 mL per gram of resin), to the reaction vessel to trap reactive carbocations generated during cleavage.

    • Cool the reaction vessel to 0°C.

    • Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Isolation:

    • Wash the resin residue with cold diethyl ether to precipitate the crude peptide.

    • Filter the precipitated peptide and wash it several times with cold diethyl ether to remove scavengers and other organic byproducts.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

Visualizations

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Start Start: Resin-bound Peptide Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-Ach-OH, HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle_Complete Cycle Complete: Elongated Peptide Wash3->Cycle_Complete Cycle_Complete->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (HF/Anisole) Cycle_Complete->Final_Cleavage

Caption: General workflow for a single cycle of Boc-SPPS.

Logical Relationship of Boc-SPPS Steps

Logical_Relationship Resin Solid Support (Resin) Peptide_Chain Growing Peptide Chain Resin->Peptide_Chain anchors Boc_Group Nα-Boc Protecting Group Peptide_Chain->Boc_Group is protected by Side_Chain_PG Side-Chain Protecting Groups Peptide_Chain->Side_Chain_PG is protected by Final_Peptide Purified Peptide Peptide_Chain->Final_Peptide leads to TFA Trifluoroacetic Acid (TFA) TFA->Boc_Group removes DIEA DIEA DIEA->Peptide_Chain neutralizes Activated_AA Activated Boc-Amino Acid Activated_AA->Peptide_Chain couples to HF Hydrofluoric Acid (HF) HF->Peptide_Chain cleaves from resin HF->Side_Chain_PG removes

Caption: Key components and reagents in Boc-SPPS.

References

Application Notes and Protocols: The Use of Boc-2-amino-1-cyclohexanecarboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Boc-2-amino-1-cyclohexanecarboxylic acid is a versatile chiral building block widely employed in medicinal chemistry and organic synthesis. Its rigid cyclohexane scaffold provides conformational constraint, while the tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential reactions, particularly in peptide synthesis.[1][2] This combination of features makes it an invaluable tool for creating complex molecules with high specificity, ranging from novel peptide secondary structures to key intermediates for active pharmaceutical ingredients (APIs).[2] These notes detail the application of this building block in two key areas: the synthesis of β-peptide foldamers and as a precursor for the antipsychotic drug, cariprazine.

Application 1: Synthesis of β-Peptide Foldamers

The incorporation of cyclic β-amino acids, such as trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), into peptide chains is a powerful strategy for creating foldamers—unnatural oligomers that mimic the secondary structures of natural proteins. Homooligomers of trans-ACHC are well-documented to fold into a highly stable 14-helix secondary structure.[3][4] This predictable folding behavior makes Boc-trans-ACHC an essential building block for designing novel biomaterials and therapeutic agents that can modulate protein-protein interactions.

Experimental Workflow: Oligomer Synthesis

The synthesis of a β-peptide oligomer from Boc-trans-ACHC monomers typically follows a stepwise solution-phase or solid-phase approach involving iterative coupling and deprotection steps.

G cluster_workflow Solution-Phase β-Peptide Synthesis Workflow cluster_cycle Iterative Coupling & Deprotection A Boc-trans-ACHC-OH (Monomer) B Boc-trans-ACHC-Dimer-OR A->B Coupling Peptide Coupling (e.g., HATU, DIEA) A->Coupling Initial Coupling C Boc-trans-ACHC-Trimer-OR B->C D Boc-trans-ACHC-Pentamer-OR C->D Deprotection 1. Boc Deprotection (TFA) 2. Saponification (LiOH) Deprotection->Coupling Activate Carboxyl Group Coupling->Deprotection Elongate Chain

Caption: General workflow for solution-phase synthesis of β-peptide oligomers.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a β-Peptide Pentamer

This protocol describes the synthesis of a pentamer where a functionalized Boc-trans-ACHC derivative is incorporated into a growing peptide chain.

A. Dimer Synthesis and Deprotection:

  • To a solution of Boc-trans-ACHC-OH (1.0 eq) and H-trans-ACHC-OBn (1.0 eq) in dichloromethane (DCM), add HBTU (1.1 eq) and diisopropylethylamine (DIEA) (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute with DCM, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-(trans-ACHC)₂-OBn.

  • To deprotect the benzyl ester, dissolve the dimer in methanol and add Pd/C (10 mol%). Hydrogenate the mixture at 50 psi for 12 hours.

  • Filter the reaction through Celite and concentrate to yield Boc-(trans-ACHC)₂-OH.

B. Trimer Synthesis:

  • Couple the resulting dimer acid, Boc-(trans-ACHC)₂-OH (1.0 eq), with an orthogonally protected monomer (e.g., FmocHN-trans-ACHC-CO₂Me) (1.0 eq) using HATU (1.1 eq) and DIEA (2.5 eq) in DMF.

  • Stir for 6 hours at room temperature.

  • Work up the reaction as described in step A.3 to yield the protected trimer. A yield of 93% has been reported for a similar coupling.[3]

C. Final Pentamer Assembly:

  • Selectively deprotect the ester of the trimer using LiOH in a THF/water mixture to yield the free acid. A yield of 92% has been reported for this step.[3]

  • Separately, deprotect the Boc group from a sample of Boc-(trans-ACHC)₂-OBn using 20% trifluoroacetic acid (TFA) in DCM to yield H-(trans-ACHC)₂-OBn.

  • Couple the trimer acid with the deprotected dimer amine using the conditions described in step B.1 to form the final pentamer.

  • Purify the final product by column chromatography.

Quantitative Data: Synthesis Yields
StepReactantsProductCoupling ReagentReported Yield (%)
Trimer Formation[3]Boc-(trans-ACHC)₂-OH + Functionalized trans-ACHC MonomerProtected TrimerHATU/DIEA93
Saponification[3]Protected Trimer EsterProtected Trimer AcidLiOH92
Final Pentamer CouplingProtected Trimer Acid + H-(trans-ACHC)₂-OBnProtected PentamerHATU/DIEANot Reported

Application 2: Precursor for Active Pharmaceutical Ingredients (APIs) – Cariprazine

The rigid aminocyclohexane structure is a key pharmacophore in several APIs. A prominent example is cariprazine (Vraylar®), a third-generation antipsychotic used to treat schizophrenia and bipolar disorder.[2] The trans stereochemistry of the cyclohexane ring is a critical structural element of cariprazine.[1] Boc-trans-2-aminocyclohexanecarboxylic acid is an ideal starting material or key intermediate for accessing the necessary trans-cyclohexylamine core.

Synthetic Relationship

Boc-trans-ACHC provides the necessary stereochemistry and protected functional groups to serve as a precursor for the core of cariprazine through established synthetic transformations.

G cluster_synthesis Conceptual Synthesis Pathway A Boc-trans-2-amino- 1-cyclohexanecarboxylic acid B Amide/Ester Derivative A->B Carboxyl Activation & Coupling C trans-4-Substituted Cyclohexylamine Intermediate B->C Functional Group Interconversion D Cariprazine (API) C->D Final Assembly Steps

Caption: Conceptual pathway from Boc-trans-ACHC to Cariprazine.

Mechanism of Action: Cariprazine Signaling Pathway

The therapeutic effects of cariprazine are believed to be mediated through its complex interaction with dopamine and serotonin receptors. It acts as a partial agonist at D₂ and D₃ receptors and the 5-HT₁ₐ receptor, and as an antagonist at the 5-HT₂ₐ receptor.[1][5][6] Its high affinity for the D₃ receptor is a distinguishing feature among antipsychotics.[2][7]

G cluster_moa Cariprazine Mechanism of Action cluster_da Dopaminergic System cluster_5ht Serotonergic System Cariprazine Cariprazine D2 Dopamine D₂ Receptor Cariprazine->D2 Partial Agonist D3 Dopamine D₃ Receptor (High Affinity) Cariprazine->D3 Partial Agonist HT1A Serotonin 5-HT₁ₐ Receptor Cariprazine->HT1A Partial Agonist HT2A Serotonin 5-HT₂ₐ Receptor Cariprazine->HT2A Antagonist Outcome Modulation of Neurotransmission (Treatment of Schizophrenia & Bipolar Disorder) D2->Outcome D3->Outcome HT1A->Outcome HT2A->Outcome

Caption: Cariprazine's interaction with dopamine and serotonin receptors.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a standard method for coupling the carboxylic acid of Boc-trans-ACHC with an amine, a key step in building more complex molecules.

  • Dissolve Boc-trans-ACHC-OH (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq).

  • Add a non-nucleophilic base, typically DIEA (2.5 eq), and stir for 5 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with dilute acid, base, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Quantitative Data: Cariprazine Receptor Binding Affinity

The efficacy of cariprazine is underscored by its high binding affinity (low Kᵢ value) for its target receptors.

Receptor TargetBinding Affinity (Kᵢ, nM)[1]
Dopamine D₃0.085
Dopamine D₂L0.49
Dopamine D₂S0.69
Serotonin 5-HT₁ₐ2.6
Serotonin 5-HT₂B0.58
Serotonin 5-HT₂ₐ18.8
Histamine H₁23.3
Adrenergic α₁ₐ155
Cholinergic Muscarinic>1000

References

Application Note: Efficient Amide Coupling of Boc-2-amino-1-cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-2-amino-1-cyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and peptide synthesis.[1] Its constrained cyclic structure can impart unique conformational properties to peptides and small molecule therapeutics. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of protecting the amino group during coupling reactions, making it a versatile reagent in multi-step syntheses.[] This application note provides a detailed experimental protocol for the efficient amide coupling of this compound to a primary amine using common laboratory reagents. The protocol is optimized for high yield and minimal side reactions.

Key Experimental Methodologies

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group.[3] This is typically achieved using a coupling reagent. Common coupling reagents for Boc-protected amino acids include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.[4][5][6] Uronium/phosphonium salt-based reagents like HBTU and HATU are also highly effective, particularly for sterically hindered couplings.[4][7]

This protocol will focus on the use of EDC and HOBt, a widely used and cost-effective method for amide bond formation.[8][9]

Experimental Protocol: EDC/HOBt Mediated Coupling

This protocol describes the coupling of this compound to a generic primary amine (R-NH2).

Materials:

  • This compound

  • Primary amine (R-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round bottom flask, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approximately 10 mL per gram of the carboxylic acid).

  • Addition of Amine and Base: Add the primary amine (1.1 eq) to the solution, followed by the addition of DIPEA (2.5 eq).[9]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Slowly add EDC-HCl (1.2 eq) to the cooled reaction mixture while stirring.[10]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.[11]

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide product.

Data Presentation

Table 1: Reagent Quantities for a Typical Coupling Reaction

ReagentMolar Equiv.Molecular Weight ( g/mol )Mass (for 1 mmol scale)
This compound1.0243.30243.3 mg
Primary Amine (R-NH2)1.1VariesVaries
EDC-HCl1.2191.70230.0 mg
HOBt1.2135.12162.1 mg
DIPEA2.5129.24323.1 mg (0.42 mL)

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue
SolventAnhydrous DMF
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Expected Yield70 - 95% (highly dependent on the amine)
Purification MethodFlash Column Chromatography

Visualizations

G Experimental Workflow for Amide Coupling A 1. Dissolve this compound and HOBt in anhydrous DMF. B 2. Add primary amine and DIPEA to the solution. A->B C 3. Cool the reaction mixture to 0 °C. B->C D 4. Add EDC-HCl to initiate the coupling reaction. C->D E 5. Stir at 0 °C then warm to room temperature for 12-24h. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Perform aqueous workup (water quench, extraction, washes). F->G H 8. Dry and concentrate the organic phase. G->H I 9. Purify the crude product by flash column chromatography. H->I J 10. Characterize the final product. I->J

Caption: Workflow for the EDC/HOBt mediated coupling.

reaction_scheme Chemical Reaction Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Boc_acid This compound Product Coupled Amide Product Boc_acid->Product + Amine Amine Primary Amine (R-NH2) Coupling_reagents EDC, HOBt, DIPEA Coupling_reagents->Product

Caption: General scheme for the amide coupling reaction.

References

Application Notes and Protocols: Boc-2-amino-1-cyclohexanecarboxylic Acid in Foldamer and Helical Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-2-amino-1-cyclohexanecarboxylic acid (Boc-ACHC) in the design and synthesis of foldamers and helical peptides. The unique conformational constraints imposed by the cyclohexane ring of ACHC make it a valuable building block for creating stable, predictable secondary structures, particularly 14-helices.

Introduction to Boc-ACHC in Foldamer Design

Foldamers are synthetic oligomers that mimic the secondary structures of proteins, such as helices and sheets.[1] Boc-ACHC is a key building block in this field due to the conformational rigidity of its cyclohexane ring. This rigidity reduces the entropic penalty of folding, favoring the adoption of well-defined helical structures.[2] In particular, oligomers of trans-ACHC have been shown to form robust 14-helical structures, which are characterized by a 14-membered hydrogen-bonded ring between the C=O of residue i and the N-H of residue i+3.[2] This predictable folding behavior makes ACHC-containing peptides attractive for various applications, including the development of protein-protein interaction inhibitors and novel biomaterials.[3]

The tert-butyloxycarbonyl (Boc) protecting group is widely used for the α-amino group in solid-phase peptide synthesis (SPPS).[4][5] The Boc group is stable under the basic conditions used for coupling but is readily removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[4][5] This allows for the stepwise assembly of the peptide chain on a solid support.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of ACHC-containing peptides.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters and Outcomes

ParameterTypical Value/RangeNotes
Resin Merrifield, PAM, or MBHA resinChoice depends on desired C-terminus (acid or amide).[4]
Loading Capacity 0.3 - 0.8 mmol/gLower loading can be beneficial for longer or difficult sequences.
Boc-ACHC Equivalents 2 - 4 equivalentsRelative to resin loading.
Coupling Reagent HBTU/HOBt, DIC/HOBtHBTU is often preferred for its efficiency.
Coupling Time 1 - 4 hoursCan be monitored by Kaiser test for completion.
Coupling Efficiency >98%Generally high for Boc-protected amino acids.
Overall Yield Sequence-dependentTypically ranges from 10-40% for oligomers of 6-10 residues.

Table 2: Spectroscopic Data for Characterization of Helical ACHC Peptides

Spectroscopic TechniqueParameterCharacteristic Value/Observation for 14-Helix
Circular Dichroism (CD) Molar Ellipticity [θ] at 220 nmStrong negative band, typically -20,000 to -40,000 deg·cm²·dmol⁻¹
Molar Ellipticity [θ] at 205 nmStrong positive band
Nuclear Magnetic Resonance (NMR) ³J(NH,CαH) Coupling Constants~8-10 Hz for trans-ACHC in a 14-helix
NOEsSequential NH(i) to NH(i+1) and medium-range CαH(i) to NH(i+2) and CαH(i) to NH(i+3) NOEs are indicative of a helical structure.[6]

Experimental Protocols

Solid-Phase Synthesis of a Boc-(trans-ACHC)₆-Peptide

This protocol details the manual solid-phase synthesis of a hexamer of trans-ACHC using Boc chemistry.

Materials:

  • Merrifield resin (1% DVB, 200-400 mesh)

  • Boc-(1R,2R)-trans-2-aminocyclohexanecarboxylic acid (Boc-trans-ACHC-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Kaiser test kit

Protocol:

  • Resin Swelling and Preparation:

    • Place the Merrifield resin in a reaction vessel.

    • Wash the resin with DCM (3 x 10 mL/g resin) and DMF (3 x 10 mL/g resin).

    • Swell the resin in DCM for 30 minutes.

  • First Amino Acid Coupling (Loading):

    • Dissolve Boc-trans-ACHC-OH (3 eq.) and DIEA (3 eq.) in a minimal amount of DMF.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

    • Determine the loading of the first amino acid using the weight gain method or a spectroscopic method after cleaving a small sample.

  • Peptide Chain Elongation (Cyclical Protocol):

    • Boc Deprotection:

      • Treat the resin with 50% TFA in DCM (v/v) for 30 minutes.[4]

      • Wash the resin with DCM (3x) and DMF (3x).

    • Neutralization:

      • Treat the resin with 10% DIEA in DMF (v/v) for 5 minutes (repeat twice).

      • Wash the resin with DMF (3x).

    • Amino Acid Coupling:

      • In a separate vial, pre-activate Boc-trans-ACHC-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 5-10 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue color), the coupling is incomplete and should be repeated.

    • Washing:

      • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the deprotection, neutralization, and coupling cycle for each subsequent Boc-trans-ACHC-OH residue.

  • Final Cleavage and Deprotection:

    • After the final coupling and washing, treat the resin with anhydrous HF or a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/ethanedithiol) for 2-4 hours at 0°C.

    • Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether (3x).

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and confirm its helical structure using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization of Helical Structure by Circular Dichroism (CD) Spectroscopy

Protocol:

  • Prepare a stock solution of the purified peptide in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL in a CD-compatible solvent (e.g., methanol, trifluoroethanol).

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Record the CD spectrum from 190 to 260 nm at 25°C.

  • Acquire a blank spectrum of the solvent and subtract it from the peptide spectrum.

  • Convert the raw data (in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (mdeg × M) / (c × l × 10) where:

    • mdeg is the recorded ellipticity in millidegrees

    • M is the molar mass of the peptide ( g/mol )

    • c is the concentration of the peptide (g/L)

    • l is the path length of the cuvette (cm)

  • Analyze the spectrum for characteristic helical features as described in Table 2.

Visualizations

Workflow for Solid-Phase Synthesis of an ACHC-Containing Peptide

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_cleavage_purification Cleavage and Purification Resin Solid Support (e.g., Merrifield Resin) Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Couple Boc-ACHC-OH (HBTU/HOBt, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 KaiserTest Kaiser Test Wash3->KaiserTest KaiserTest->Coupling Incomplete Cleavage Cleavage from Resin (e.g., Reagent K / HF) KaiserTest->Cleavage Complete Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize (MS, CD, NMR) Purification->Characterization

Caption: Workflow for Boc-SPPS of an ACHC-containing peptide.

Structural Basis of 14-Helix Formation in trans-ACHC Oligomers

Helix_Formation cluster_peptide trans-ACHC Oligomer Backbone cluster_constraints Structural Constraints N_i N(i) Ca_i Cα(i) N_i->Ca_i C_i C'(i) Ca_i->C_i O_i O(i) C_i->O_i N_i1 N(i+1) C_i->N_i1 H_i3 H(i+3) O_i->H_i3 Intramolecular Hydrogen Bond (14-membered ring) Ca_i1 Cα(i+1) N_i1->Ca_i1 C_i1 C'(i+1) Ca_i1->C_i1 N_i2 N(i+2) C_i1->N_i2 Ca_i2 Cα(i+2) N_i2->Ca_i2 C_i2 C'(i+2) Ca_i2->C_i2 N_i3 N(i+3) C_i2->N_i3 Helix Stable 14-Helix N_i3->H_i3 Cyclohexane Cyclohexane Ring (Rigid Backbone) Trans trans-Stereochemistry (Defined Torsion Angles)

Caption: How trans-ACHC's structure promotes stable 14-helix formation.

References

Application of Boc-2-amino-1-cyclohexanecarboxylic Acid in Catalyst Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-amino-1-cyclohexanecarboxylic acid and its derivatives are valuable chiral building blocks in the field of asymmetric catalysis. The inherent chirality and conformational rigidity of the cyclohexane ring, combined with the synthetically versatile amino and carboxylic acid functionalities, make it an attractive scaffold for the design of novel organocatalysts and ligands for metal-catalyzed reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective transformations during catalyst synthesis. This document provides an overview of the application of this compound in catalyst design, focusing on the synthesis of a primary amine organocatalyst and its application in the asymmetric aldol reaction.

Principle of Catalysis

Organocatalysts derived from this compound typically operate through the formation of transient covalent intermediates with the reactants, such as enamines or iminium ions. This mode of activation, coupled with the chiral environment provided by the catalyst scaffold, directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. The bifunctional nature of the parent molecule, possessing both a potential hydrogen-bond donor (after deprotection of the amine) and a carboxylic acid (or its derivative), can allow for synergistic activation of both the nucleophile and the electrophile.

Catalyst Synthesis: (1S,2S)-2-aminocyclohexanemethanol

A key transformation to unlock the catalytic potential of this compound is its conversion into a primary amine catalyst. One such catalyst is (1S,2S)-2-aminocyclohexanemethanol, which can be synthesized from the corresponding Boc-protected amino acid.

Experimental Protocol: Synthesis of (1S,2S)-2-aminocyclohexanemethanol

Materials:

  • (1S,2S)-Boc-2-amino-1-cyclohexanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reduction of the Carboxylic Acid: To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of (1S,2S)-Boc-2-amino-1-cyclohexanecarboxylic acid (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and again water.

  • The resulting mixture is stirred for 30 minutes, and the solid precipitate is removed by filtration through a pad of Celite®, washing with diethyl ether.

  • The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the Boc-protected amino alcohol.

  • Boc Deprotection: The crude Boc-protected amino alcohol is dissolved in a minimal amount of diethyl ether, and an excess of 4 M HCl in dioxane is added.

  • The mixture is stirred at room temperature for 2 hours, during which a precipitate forms.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of the desired product.

  • The free amine can be obtained by dissolving the salt in water, basifying with 1 M NaOH to pH > 12, and extracting with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated to give (1S,2S)-2-aminocyclohexanemethanol.

Application in Asymmetric Aldol Reaction

Primary amine catalysts derived from chiral amino acids are effective in promoting asymmetric aldol reactions between ketones and aldehydes. The catalyst derived from this compound can be employed for the synthesis of chiral β-hydroxy ketones.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Materials:

  • (1S,2S)-2-aminocyclohexanemethanol (catalyst)

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitrobenzaldehyde (0.5 mmol) in DMSO (1.0 mL) is added cyclohexanone (5.0 mmol, 10 eq.).

  • The catalyst, (1S,2S)-2-aminocyclohexanemethanol (0.05 mmol, 10 mol%), is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Quantitative Data

The performance of the (1S,2S)-2-aminocyclohexanemethanol catalyst in the asymmetric aldol reaction is summarized in the table below.

EntryAldehydeKetoneCatalyst Loading (mol%)Time (h)Yield (%)dr (anti/syn)ee (%) (anti)
14-NitrobenzaldehydeCyclohexanone10489595:598
24-ChlorobenzaldehydeCyclohexanone10489293:796
3BenzaldehydeCyclohexanone10728590:1092
44-NitrobenzaldehydeAcetone207275-88

Diagrams

Catalyst_Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction cluster_deprotection Deprotection cluster_product Final Catalyst start Boc-2-amino-1- cyclohexanecarboxylic acid reduction LiAlH₄, THF start->reduction 1. intermediate Boc-protected amino alcohol reduction->intermediate deprotection HCl in Dioxane intermediate->deprotection 2. product (1S,2S)-2-aminocyclohexanemethanol deprotection->product

Caption: Workflow for the synthesis of the primary amine catalyst.

Aldol_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product ketone Ketone (e.g., Cyclohexanone) catalyst Chiral Primary Amine Catalyst ((1S,2S)-2-aminocyclohexanemethanol) ketone->catalyst aldehyde Aldehyde (e.g., 4-Nitrobenzaldehyde) iminium Activated Aldehyde (via H-bonding with catalyst) aldehyde->iminium Activated by enamine Chiral Enamine catalyst->enamine Forms catalyst->iminium enamine->iminium Nucleophilic Attack product β-Hydroxy Ketone (Aldol Adduct) enamine->product iminium->product Hydrolysis

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Conclusion

This compound serves as a versatile and effective precursor for the synthesis of chiral organocatalysts. The derived primary amine catalyst demonstrates high efficiency and stereoselectivity in the asymmetric aldol reaction, a cornerstone transformation in organic synthesis. The straightforward catalyst synthesis and its robust performance make this scaffold a valuable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development where the synthesis of enantiomerically pure complex molecules is paramount. Further exploration of different derivatives and their applications in a broader range of asymmetric transformations is an active area of research.

Application Notes and Protocols for Chiral HPLC Separation of Boc-2-amino-1-cyclohexanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric purity of drug candidates and intermediates is a critical quality attribute in pharmaceutical development. Boc-2-amino-1-cyclohexanecarboxylic acid is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients. Consequently, a reliable and robust analytical method for the separation and quantification of its enantiomers is essential. This document provides a detailed chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of this compound. The method utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad applicability in enantiomeric separations.[1][2]

Principle of Chiral Separation

Chiral separation by HPLC is achieved by creating a diastereomeric interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, form transient, stereoselective complexes with the analyte molecules. The differing stability of these complexes for each enantiomer leads to different retention times on the column, enabling their separation. The choice of mobile phase, including the organic modifier and any additives, plays a crucial role in modulating these interactions and achieving optimal resolution.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the successful chiral separation of this compound enantiomers.

Equipment and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column, 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: Racemic this compound.

  • Glassware: Volumetric flasks, vials, and pipettes.

  • Filtration: 0.45 µm syringe filters for sample and mobile phase preparation.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic this compound.

    • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.

HPLC Method Parameters

The following chromatographic conditions should be set on the HPLC instrument:

ParameterCondition
Column Chiralpak® IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 20 minutes
System Suitability

Before running the samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the racemic standard solution five times. The system is deemed suitable if the following criteria are met:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

  • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of five replicate injections should be less than 2.0%.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the specified conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 10.5~ 12.8
Tailing Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Selectivity (α) \multicolumn{2}{c}{~ 1.25}

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the chiral HPLC analysis.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (n-Hexane/IPA/TFA) C HPLC System Setup (Column, Flow, Temp, etc.) A->C B Sample Preparation (Dissolve & Filter) E Sample Injection B->E D System Suitability Test (Inject Standard) C->D Equilibrate System D->E If suitability passes F Data Acquisition E->F G Peak Integration & Analysis (Retention Time, Area, Resolution) F->G H Report Generation G->H

Caption: Workflow for Chiral HPLC Analysis.

Key Components of Chiral Separation

This diagram shows the logical relationship between the key components involved in achieving the chiral separation.

G Key Components in Chiral Separation Analyte Boc-2-amino-1- cyclohexanecarboxylic acid (Enantiomers) Interaction Diastereomeric Interaction Analyte->Interaction CSP Chiral Stationary Phase (Chiralpak® IA) CSP->Interaction MobilePhase Mobile Phase (n-Hexane/IPA/TFA) MobilePhase->Interaction modulates Separation Differential Retention & Separation Interaction->Separation

Caption: Relationship of Key Separation Components.

Conclusion

The presented chiral HPLC method provides a reliable and efficient means for the enantiomeric separation of this compound. The use of a polysaccharide-based chiral stationary phase in normal phase mode offers excellent selectivity and resolution. This application note and the detailed protocols herein should serve as a valuable resource for researchers and professionals in the pharmaceutical industry involved in the synthesis and quality control of chiral molecules. For further optimization, modification of the mobile phase composition, such as the type and concentration of the alcohol modifier, can be explored.

References

Application Note: NMR Spectroscopic Techniques for Stereoisomer Determination of Boc-2-amino-1-cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-2-amino-1-cyclohexanecarboxylic acid is a cyclic β-amino acid derivative with two stereocenters, giving rise to two pairs of diastereomers: cis and trans. Distinguishing between these stereoisomers is critical in drug development and peptide chemistry, as their three-dimensional structure dictates biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the relative stereochemistry of these isomers.[1][2] This note details the NMR methods and protocols used to differentiate between the cis and trans isomers of this compound.

Principle of Stereoisomer Determination

The determination of cis and trans isomers relies on the analysis of two key NMR parameters, which are dependent on the geometry of the cyclohexane ring:

  • ³J Coupling Constants: The magnitude of the coupling constant between the vicinal protons on C1 and C2 (H1 and H2) is governed by the dihedral angle between them, as described by the Karplus relationship.[3][4] In a stable chair conformation, a trans relationship with both protons in axial positions (diaxial) results in a large coupling constant (³J_ax,ax ≈ 8–13 Hz), whereas cis (axial-equatorial) or other trans (diequatorial) relationships result in smaller coupling constants (³J_ax,eq or ³J_eq,eq ≈ 2–5 Hz).[5]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are close in proximity (< 5 Å), regardless of their bonding connectivity.[6][7] A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can distinguish stereoisomers.[8][9][10] For the cis isomer, H1 and H2 are on the same face of the ring, leading to a detectable NOE correlation. For the trans isomer, these protons are on opposite faces and are farther apart, resulting in a weak or absent NOE correlation.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can influence the chemical shifts and conformation, so consistency is key for comparative analysis.

  • Filtration: Filter the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

  • Standard: The addition of an internal standard like tetramethylsilane (TMS) is optional, as modern spectrometers can reference the residual solvent peak.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or higher, as ¹³C has low natural abundance.

  • 2D ¹H-¹H COSY:

    • Pulse Sequence: Gradient-selected COSY (e.g., 'cosygpmfph').

    • Spectral Width: 10-12 ppm in both dimensions.

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 2-4 per increment.

  • 2D ¹H-¹H NOESY/ROESY:

    • Pulse Sequence: Gradient-selected NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesygpph').

    • Spectral Width: 10-12 ppm in both dimensions.

    • Mixing Time (d8): For NOESY, a mixing time of 500-800 ms is typically effective for molecules of this size. For ROESY, 200-500 ms is a good starting point.

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 8-16 per increment.

Data Analysis and Interpretation

The following workflow outlines the logical steps for assigning the stereochemistry based on the acquired NMR data.

G cluster_start Data Acquisition cluster_analysis Data Analysis cluster_decision Decision Logic cluster_assignment Stereochemical Assignment A Acquire 1D ¹H NMR D Identify H1 and H2 Signals (using COSY & chemical shifts) A->D B Acquire 2D COSY B->D C Acquire 2D NOESY/ROESY F Check for H1-H2 NOESY/ROESY Cross-Peak C->F E Measure ³J(H1, H2) Coupling Constant D->E G ³J(H1, H2) > 8 Hz? E->G H NOE Cross-Peak Present? F->H G->H No I Assign as trans-diaxial G->I Yes J Assign as cis H->J Yes K Ambiguous or other conformer (e.g., trans-diequatorial) H->K No

Caption: Workflow for stereoisomer determination using NMR data.

Interpretation Logic:

  • trans-Isomer: The most stable conformation for the trans isomer typically places the bulky Boc-amino and carboxylic acid groups in equatorial positions. This forces the H1 and H2 protons into axial positions. This diaxial arrangement will produce a large coupling constant (³J_H1,H2 > 8 Hz) and a weak or absent NOE correlation between H1 and H2.

  • cis-Isomer: The cis isomer will have one substituent axial and one equatorial. This results in an axial-equatorial relationship for H1 and H2. This arrangement will produce a small coupling constant (³J_H1,H2 < 5 Hz) and a strong NOE correlation between H1 and H2 due to their spatial proximity on the same face of the ring.

Illustrative Data Presentation

The following tables summarize the expected NMR data for the cis and trans diastereomers of this compound.

Table 1: Key ¹H NMR Parameters for Stereoisomer Identification

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant ³J_H1,H2 (Hz)
trans H1 (-CH-COOH)~2.3 - 2.6dt~10.5
H2 (-CH-NHBoc)~3.8 - 4.1m~10.5
cis H1 (-CH-COOH)~2.5 - 2.8m~4.0
H2 (-CH-NHBoc)~4.1 - 4.4m~4.0

Note: Chemical shifts are illustrative and can vary based on solvent and concentration. The key diagnostic feature is the coupling constant.

Table 2: Key 2D NOESY Correlations

IsomerProton PairNOE CorrelationInferred Relationship
trans H1 ↔ H2Absent or Very WeakDiaxial (distant)
cis H1 ↔ H2Present (Strong) Axial-Equatorial (proximal)

Logical Relationship Diagram

The logic for distinguishing the isomers can be visualized as follows.

G start NMR Data (³J_H1,H2 and NOE) j_coupling Evaluate ³J_H1,H2 start->j_coupling noe Evaluate H1-H2 NOE j_coupling->noe Small (< 5 Hz) trans_isomer trans Isomer j_coupling->trans_isomer Large (> 8 Hz) cis_isomer cis Isomer noe->cis_isomer Strong NOE

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Boc-2-amino-1-cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Boc-2-amino-1-cyclohexanecarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my Boc-protected product consistently low?

Answer: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Incomplete initial reaction: The conversion of the starting material (e.g., 2-aminocyclohexanecarboxylic acid) to the Boc-protected product may be inefficient.

  • Suboptimal Boc protection conditions: The pH, temperature, and reagent stoichiometry during the Boc protection step are critical for high yields.

  • Losses during workup and purification: Significant amounts of product can be lost during extraction and chromatography steps.

  • Side reactions: The formation of byproducts can consume starting materials and complicate purification.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the purity of the 2-aminocyclohexanecarboxylic acid. Impurities can interfere with the reaction.

  • Optimize Boc Protection:

    • Base: Use a suitable base such as sodium bicarbonate or triethylamine to maintain an alkaline pH, which is crucial for the reaction between the amine and Boc anhydride (Boc₂O).[]

    • Solvent: A mixed solvent system, such as dioxane-water or THF-water, can facilitate the reaction by dissolving both the amino acid and Boc₂O.[]

    • Stoichiometry: A slight excess of Boc₂O (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[2]

  • Refine Workup Procedure:

    • After acidification to isolate the product, ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.[3]

    • Minimize the number of purification steps where possible.

Question 2: How can I improve the separation of cis and trans isomers of this compound?

Answer: The formation of both cis and trans isomers is a common challenge. Their separation can be difficult due to similar polarities.

Strategies for Separation and Control:

  • Chromatography: Careful column chromatography on silica gel is the most common method for separation. Experiment with different solvent systems (e.g., hexane/ethyl acetate or DCM/methanol gradients) to optimize resolution.

  • Selective Crystallization: In some cases, fractional crystallization can be employed to selectively precipitate one isomer. This is highly dependent on the solvent and the specific isomeric ratio.

  • Isomerization: It is possible to convert the undesired cis-isomer to the more stable trans-isomer by treatment with a base.[3]

  • Stereoselective Synthesis: If a specific isomer is required, consider a stereoselective synthetic route from the outset, which may involve chiral auxiliaries or enzymatic resolutions.

Question 3: My Boc-protection reaction is very slow. What can I do to speed it up?

Answer: Slow reaction kinetics are often due to suboptimal reaction conditions.

Potential Solutions:

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can increase the reaction rate. However, avoid excessive heat as it can cause the decomposition of Boc₂O.[4]

  • Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4]

  • pH Adjustment: Ensure the reaction medium is sufficiently basic. The free amine is the nucleophilic species that reacts with Boc₂O.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for the Boc protection of 2-aminocyclohexanecarboxylic acid?

A1: A common procedure involves dissolving the amino acid in a mixture of dioxane and water, followed by the addition of a base like sodium bicarbonate or sodium hydroxide to raise the pH. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.[]

Q2: How can I monitor the progress of the Boc-protection reaction?

A2: Thin-layer chromatography (TLC) is a convenient method. The starting amino acid will be visible with a ninhydrin stain, while the Boc-protected product will not. The product can be visualized using a different stain, such as potassium permanganate.[3][5]

Q3: What is the mechanism of Boc deprotection, and what are the typical conditions?

A3: The Boc group is acid-labile and is typically removed under anhydrous acidic conditions.[6] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), readily cleaves the carbamate to release the free amine, isobutylene, and carbon dioxide.[7][8]

Q4: Are there any common side reactions to be aware of during the synthesis?

A4: One potential side reaction during Boc protection is the formation of a double Boc-protected amine, especially if the reaction conditions are too harsh or if a large excess of Boc₂O is used.[9] During the synthesis of the parent amino acid via hydrogenation of an aromatic precursor, incomplete reduction can lead to impurities.

Data Presentation

Table 1: Typical Reagent Stoichiometry and Yield for Boc Protection

ReagentMolar EquivalentsRoleTypical Yield (%)Reference
2-Aminocyclohexanecarboxylic acid1.0Substrate-[3]
Di-tert-butyl dicarbonate (Boc₂O)1.0 - 1.1Protecting agent70 - 95[2][3]
Base (e.g., NaHCO₃, NaOH)1.5 - 2.0pH adjustment-[][5]
Solvent (e.g., Dioxane/Water)-Reaction medium-[]

Table 2: Comparison of Reaction Conditions for Hydrogenation of p-Aminobenzoic Acid

CatalystPressure (bar)Temperature (°C)Reaction Time (h)cis:trans RatioReference
5% Ru/C15100201:4.6[5]
5% Ru/Al₂O₃15100281:4.2[10]

Experimental Protocols

Protocol 1: Boc Protection of 2-Aminocyclohexanecarboxylic Acid

  • Dissolve 2-aminocyclohexanecarboxylic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq.) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC using a ninhydrin stain for the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a 1 M HCl solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of this compound

  • Dissolve this compound in dichloromethane.

  • Add trifluoroacetic acid (TFA) (typically 25-50% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base.

Visualizations

Synthesis_Workflow cluster_start Starting Material Preparation cluster_synthesis Core Synthesis cluster_purification Purification cluster_product Final Product p_aminobenzoic_acid p-Aminobenzoic Acid hydrogenation Hydrogenation (e.g., Ru/C, H2) p_aminobenzoic_acid->hydrogenation boc_protection Boc Protection (Boc)2O, Base hydrogenation->boc_protection Crude 2-aminocyclohexanecarboxylic acid workup Aqueous Workup & Extraction boc_protection->workup chromatography Column Chromatography (Isomer Separation) workup->chromatography final_product Boc-2-amino-1- cyclohexanecarboxylic acid chromatography->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_boc Boc Protection Optimization cluster_workup Workup & Purification Refinement start Low Synthesis Yield check_sm Check Starting Material Purity start->check_sm optimize_boc Optimize Boc Protection Conditions start->optimize_boc refine_workup Refine Workup & Purification start->refine_workup investigate_side_reactions Investigate Side Reactions start->investigate_side_reactions adjust_base Adjust Base/ pH optimize_boc->adjust_base vary_solvent Vary Solvent System optimize_boc->vary_solvent modify_stoichiometry Modify Boc2O Stoichiometry optimize_boc->modify_stoichiometry add_catalyst Add DMAP (catalytic) optimize_boc->add_catalyst multiple_extractions Ensure Multiple Extractions refine_workup->multiple_extractions optimize_chromatography Optimize Chromatography Solvent System refine_workup->optimize_chromatography

Caption: Decision tree for troubleshooting low synthesis yield.

References

Troubleshooting guide for Boc-2-amino-1-cyclohexanecarboxylic acid coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for coupling reactions involving Boc-2-amino-1-cyclohexanecarboxylic acid. Due to its sterically hindered nature, this amino acid derivative can present challenges during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields with this compound?

A1: Low coupling efficiency is a common issue when working with sterically hindered amino acids like this compound. The bulky cyclohexane ring impedes the approach of the activated carboxyl group to the amine of the coupling partner. Standard coupling reagents may not be sufficiently reactive to overcome this steric hindrance, leading to incomplete reactions.

Q2: Which isomer, cis or trans, of this compound is easier to couple?

A2: While specific comparative data is limited, it is generally presumed that the trans isomer may exhibit slightly better coupling efficiency. This is because the trans configuration can orient the amino and carboxyl groups in a way that may present less steric hindrance compared to the cis isomer, where both groups are on the same face of the cyclohexane ring. However, successful coupling can be achieved with both isomers using optimized conditions.

Q3: What are the most effective coupling reagents for this amino acid?

A3: For sterically demanding couplings, more potent activating reagents are recommended. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are generally more effective than standard carbodiimide reagents like DCC or DIC alone. These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.

Q4: How can I minimize the risk of racemization during the coupling reaction?

A4: Racemization can occur through the formation of a 5(4H)-oxazolone intermediate. To minimize this, it is crucial to use an additive such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) when using carbodiimide coupling agents. Using a weaker base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, instead of stronger, less hindered bases can also reduce the rate of racemization. Additionally, avoiding elevated reaction temperatures and prolonged activation times is critical.

Q5: I'm observing a significant amount of unreacted starting material. What can I do?

A5: If you are observing unreacted starting material, consider the following strategies:

  • Double Coupling: After the initial coupling reaction, repeat the coupling step with fresh reagents.

  • Increase Reagent Equivalents: Use a higher excess of the Boc-amino acid and coupling reagents (e.g., 2-3 equivalents).

  • Extend Reaction Time: Slower reaction kinetics may require longer coupling times. Monitor the reaction progress using a qualitative method like the Kaiser test (for solid-phase synthesis).

  • Increase Temperature with Caution: Gently increasing the temperature (e.g., to 40°C) can sometimes improve sluggish reactions, but be mindful of the increased risk of side reactions like racemization.[1]

Q6: Are there any specific solubility issues with this compound?

A6: The Boc protecting group and the cyclohexane ring contribute to the hydrophobicity of the molecule.[2] While generally soluble in common organic solvents used in peptide synthesis like DMF and DCM, poor solubility can become an issue, especially for larger peptide fragments. If you encounter solubility problems, consider using a solvent mixture, such as DCM/DMF, or adding a small amount of a more polar solvent. For the free amino acid, solubility can be poor in many organic solvents due to its zwitterionic character.

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the coupling of this compound.

Problem 1: Low or Incomplete Coupling
  • Potential Cause: Insufficiently reactive coupling agent.

    • Solution: Switch from standard carbodiimides (DCC, DIC) to more potent uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) reagents.[3]

  • Potential Cause: Steric hindrance.

    • Solution 1: Perform a double coupling.

    • Solution 2: Increase the reaction time (e.g., from 2 hours to 4-6 hours, or even overnight for particularly difficult couplings).

    • Solution 3: Use a higher excess of the amino acid and coupling reagents (2-3 equivalents).

  • Potential Cause: Poor quality of reagents.

    • Solution: Ensure that the Boc-amino acid, coupling reagents, and solvents are fresh, dry, and stored correctly. Moisture can deactivate many coupling reagents.

Problem 2: Presence of Side Products
  • Potential Cause: Racemization.

    • Solution 1: If using a carbodiimide, always include an additive like HOBt or HOAt.

    • Solution 2: Use the weakest possible base that is effective for the reaction (e.g., DIPEA instead of triethylamine).

    • Solution 3: Avoid excessive heating and keep reaction times as short as is reasonably possible.

  • Potential Cause: N-acylurea formation (with carbodiimides).

    • Solution: Use an additive like HOBt to trap the O-acylisourea intermediate and prevent its rearrangement. Alternatively, switch to a uronium or phosphonium-based coupling reagent.

  • Potential Cause: Guanidinylation of the free amine (with excess uronium reagents).

    • Solution: Avoid using a large excess of the uronium reagent (e.g., HATU, HBTU). Ensure that the carboxylic acid is pre-activated with the coupling reagent before the amine component is introduced.

Data Presentation

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent/MethodAdditiveBaseGeneral Effectiveness for Sterically Hindered Amino AcidsKey Considerations
Uronium/Aminium Salts
HATUN/ADIPEA, CollidineVery HighHighly efficient, rapid coupling with low racemization.[3] Can cause guanidinylation of the amine if used in large excess.
HBTUHOBt (optional)DIPEA, NMMHighVery effective and widely used. Less reactive than HATU but a robust choice.
HCTUN/ADIPEA, NMMHighSimilar to HBTU but can be more efficient in some cases.
Phosphonium Salts
PyBOPN/ADIPEA, NMMHighEfficient and does not cause guanidinylation side reactions. Byproducts can be carcinogenic.
PyAOPN/ADIPEA, NMMVery HighHighly effective, especially for N-methylated or other highly hindered residues.
Carbodiimides
DICHOBt or HOAtDIPEA (optional)Moderate to HighCost-effective. Requires an additive to suppress racemization and side reactions. The urea byproduct is soluble in most organic solvents.[4]
EDCHOBt or HOAtDIPEA (optional)Moderate to HighWater-soluble carbodiimide, allowing for easy removal of the urea byproduct through aqueous extraction in solution-phase synthesis.

Note: The effectiveness and yields can vary significantly based on the specific substrates, solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Coupling using HATU
  • Dissolution: Dissolve this compound (1.0 equivalent) and the amine coupling partner (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM, or a mixture thereof) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: In a separate flask, dissolve HATU (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture. Alternatively, add the solid HATU directly to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions with sterically hindered amino acids may require several hours to reach completion.

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt

This protocol assumes a standard Boc-SPPS workflow on a resin.

  • Resin Preparation: Swell the resin (e.g., Merrifield resin) in DCM.

  • Deprotection: Remove the Boc protecting group from the resin-bound amino acid or peptide using 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 5-10% DIPEA in DMF. Wash again with DMF and DCM.

  • Coupling:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIC (2-3 equivalents) to the resin slurry.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to check for the presence of free amines. A positive test indicates incomplete coupling.

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction solvent and repeat the coupling step with fresh reagents.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts before proceeding to the next deprotection and coupling cycle.

Mandatory Visualization

Troubleshooting_Workflow start Low Coupling Yield Detected (e.g., Positive Kaiser Test) check_reagents 1. Check Reagent Quality (Freshness, Dryness) start->check_reagents double_coupling 2. Perform Double Coupling check_reagents->double_coupling monitor Monitor Progress (Kaiser Test) double_coupling->monitor After 1st attempt increase_equivalents 3. Increase Reagent Equivalents (2-3 eq.) extend_time 4. Extend Reaction Time (4-24h) increase_equivalents->extend_time extend_time->monitor Re-evaluate change_reagent 5. Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) change_reagent->monitor Re-evaluate monitor->increase_equivalents Still Positive monitor->change_reagent Still Positive success Coupling Successful (Negative Kaiser Test) monitor->success Negative

Caption: A troubleshooting workflow for addressing low coupling yields.

Coupling_Reagent_Activation cluster_carbodiimide Carbodiimide Pathway cluster_uronium Uronium Salt Pathway Boc_AA_C Boc-AA-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Boc_AA_C->O_Acylisourea + DIC DIC DIC->O_Acylisourea + Active_Ester_C Active Ester O_Acylisourea->Active_Ester_C + HOBt HOBt HOBt Peptide Peptide Bond Active_Ester_C->Peptide + R'-NH2 Boc_AA_U Boc-AA-COOH Active_Ester_U Active Ester Boc_AA_U->Active_Ester_U + HATU + Base HATU HATU HATU->Active_Ester_U Base Base (DIPEA) Base->Active_Ester_U Active_Ester_U->Peptide + R'-NH2 Amine R'-NH2 Amine->Peptide

Caption: Activation pathways for peptide coupling reagents.

References

Technical Support Center: Peptide Synthesis with Boc-2-amino-1-cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving Boc-2-amino-1-cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful incorporation of this sterically hindered, cyclic β-amino acid into peptide chains.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

A1: The primary difficulty in coupling this compound lies in its significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, combined with the rigid cyclohexyl ring, physically obstructs the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support. This steric hindrance can lead to slower reaction kinetics and incomplete coupling.[1][2]

Q2: What are the most common side reactions observed when using this compound?

A2: The most prevalent side reactions are:

  • Incomplete Coupling: Due to steric hindrance, a portion of the N-terminal amines on the growing peptide chain may remain unreacted, leading to deletion sequences in the final product.[1][2]

  • Racemization: Although generally less of a concern for β-amino acids compared to α-amino acids, racemization at the α-carbon can occur, especially with prolonged reaction times or the use of highly activating coupling reagents.[3]

  • Lactam Formation: As a β-amino acid, there is a potential for intramolecular cyclization to form a stable six-membered lactam ring, which can terminate the peptide chain. This is a known side reaction for β-amino acids in peptide synthesis.

Q3: How can I monitor the efficiency of the coupling reaction?

A3: The most common method for monitoring coupling completion in real-time during solid-phase peptide synthesis (SPPS) is the Kaiser test (ninhydrin test).[1]

  • Positive Result (Blue/Purple Color): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless): Suggests the coupling reaction is complete.

For N-terminally modified or secondary amines, the Kaiser test is not reliable, and alternative tests like the chloranil test or isatin test should be used.

Q4: Which coupling reagents are recommended for Boc-2-amino-1-cyclohexanecearboxylic acid?

A4: For sterically hindered amino acids like this compound, standard coupling reagents such as DCC/HOBt may be inefficient. More potent activating reagents are generally required.[3] Uronium/aminium and phosphonium salt-based reagents are highly recommended, including:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

HATU and COMU are often favored for their high reactivity and ability to minimize racemization.[3]

Troubleshooting Guides

Issue 1: Positive Kaiser Test After Coupling (Incomplete Coupling)
Possible Cause Recommended Solution
Insufficient Activation / Steric Hindrance 1. Increase Reagent Equivalents: Use a higher excess (2-4 equivalents) of this compound and the coupling reagent.[4] 2. Extend Reaction Time: Prolong the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2] 3. Perform a "Double Coupling": After the initial coupling, wash the resin and repeat the procedure with a fresh solution of the activated amino acid.[2]
Suboptimal Coupling Reagent Switch to a more potent coupling reagent such as HATU, HCTU, or COMU, which are known to be more effective for hindered couplings.[3]
Peptide Aggregation on Resin 1. Change Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone). 2. Add Chaotropic Salts: Incorporate salts like LiCl into the coupling mixture to disrupt secondary structures.[4]
Low Reaction Temperature A moderate increase in temperature (e.g., to 40°C) can sometimes improve coupling efficiency, but should be used with caution as it may increase the risk of racemization.[4]
Issue 2: Presence of a Low Molecular Weight Byproduct Corresponding to a Lactam
Possible Cause Recommended Solution
Intramolecular Cyclization (Lactam Formation) 1. Optimize Coupling Conditions: Use a highly efficient coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to ensure rapid peptide bond formation, minimizing the time for the intramolecular side reaction to occur. 2. Pre-activation: Pre-activate the this compound with the coupling reagent for a short period (1-5 minutes) before adding it to the resin. This can favor the intermolecular coupling over intramolecular cyclization.

Quantitative Data Summary: Coupling Reagent Performance

While specific data for this compound is limited, the following table provides a general comparison of coupling reagents for sterically hindered amino acids. Yields are highly sequence-dependent.

Coupling ReagentClassRelative Reactivity for Hindered CouplingsKey AdvantagesPotential Drawbacks
DCC/DIC + HOBt CarbodiimideModerateCost-effective.Less reactive for hindered amino acids; formation of insoluble DCU byproduct (with DCC).
HBTU/TBTU Uronium/Aminium SaltHighWidely used and generally effective.Can cause guanidinylation of the N-terminus if not used in a pre-activation protocol.
HATU Uronium/Aminium SaltVery HighExcellent for hindered couplings with fast reaction times and low racemization.[3]More expensive than HBTU.
PyBOP Phosphonium SaltHighEffective for hindered couplings and less prone to side reactions like guanidinylation.The byproduct, HMPA, is a potential carcinogen.[4]
COMU Uronium/Aminium SaltVery HighHigh coupling efficiency, good solubility, and improved safety profile (not based on potentially explosive HOBt/HOAt).[3]Newer reagent, may be more costly.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol outlines a general procedure for the manual coupling of this compound in solid-phase peptide synthesis.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-4 equivalents)

  • HATU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Perform the N-terminal Boc deprotection using standard conditions (e.g., 50% TFA in DCM).

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes). Wash the resin again with DMF (3x).

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 eq.) and HATU (3-4 eq.) in DMF. Add DIPEA (6-8 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates successful coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Double Coupling for Incomplete Reactions

This procedure should be followed if the Kaiser test is positive after the initial coupling attempt.

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Monitoring: Perform a Kaiser test. If the result is positive, proceed to the next step.

  • Washing: Wash the resin thoroughly with DMF (3x).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in step 4 of Protocol 1. Add this solution to the resin and allow the coupling reaction to proceed for another 2-4 hours.

  • Final Monitoring and Washing: Perform a Kaiser test to confirm the completion of the reaction. Once complete, wash the resin extensively with DMF (3x) and DCM (3x).

Protocol 3: Capping of Unreacted Amines

If double coupling still results in a positive Kaiser test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

  • Wash: After the final coupling attempt, wash the peptide-resin with DMF (3x).

  • Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the N-terminal deprotection of the successfully coupled chains.

Mandatory Visualization

Troubleshooting_Workflow start Start Coupling of This compound coupling Perform Coupling (e.g., HATU, 2-4h) start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test positive_result Positive Result (Blue/Purple) kaiser_test->positive_result Incomplete negative_result Negative Result (Yellow) kaiser_test->negative_result Complete double_coupling Perform Double Coupling positive_result->double_coupling proceed Proceed to Next Step (Deprotection) negative_result->proceed kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 kaiser_test_2->negative_result Complete positive_result_2 Positive Result kaiser_test_2->positive_result_2 Incomplete capping Cap Unreacted Amines (e.g., Acetic Anhydride) positive_result_2->capping capping->proceed end End proceed->end

Caption: Troubleshooting workflow for incomplete coupling reactions.

References

Technical Support Center: Deprotection of Boc-2-amino-1-cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the deprotection of Boc-2-amino-1-cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the deprotection of this compound?

The primary challenges stem from the cyclic and potentially sterically hindered nature of the substrate. These can lead to:

  • Incomplete Deprotection: The bulky Boc group on the cyclohexane ring can be sterically hindered, requiring harsher conditions or longer reaction times for complete removal.[1][2]

  • Side Reactions: The generation of a reactive tert-butyl cation during acidic deprotection can lead to side reactions, particularly alkylation of nucleophilic sites if present on the molecule or in the reaction mixture.[1]

  • Lactam Formation: Intramolecular cyclization between the deprotected amine and the carboxylic acid can lead to the formation of a lactam, a common side reaction in cyclic amino acids.

  • Epimerization: The stereocenter at C-1 and C-2 of the cyclohexane ring can be susceptible to epimerization under certain acidic or basic conditions, leading to a mixture of diastereomers.

Q2: Which acidic conditions are recommended for the deprotection of this substrate?

Standard acidic conditions are typically effective, but may require optimization. The two most common methods are:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is a widely used and effective reagent for Boc deprotection.[3]

  • Hydrogen Chloride (HCl) in Dioxane: A 4M solution of HCl in dioxane is another powerful reagent for cleaving the Boc group and often provides the product as a crystalline hydrochloride salt.[4][5][6][7]

Q3: How can I monitor the progress of the deprotection reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material (Boc-protected amino acid) and the appearance of the product (free amino acid) indicate the progression of the reaction.

Q4: What are scavengers, and are they necessary for this deprotection?

Scavengers are compounds added to the reaction mixture to "trap" the reactive tert-butyl cation generated during acidic deprotection, thereby preventing side reactions.[1][8] For this compound itself, scavengers may not be strictly necessary unless other sensitive functional groups are present in the molecule. However, if side reactions are observed, common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole.[1]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the final product mixture (observed by TLC, LC-MS, or NMR).

  • Low yield of the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or switch to a stronger deprotection reagent like 4M HCl in dioxane.
Short Reaction Time Extend the reaction time and monitor closely by TLC or LC-MS until the starting material is fully consumed.
Low Reaction Temperature While most Boc deprotections proceed at room temperature, gentle warming (e.g., to 40°C) may be necessary for sterically hindered substrates. Proceed with caution as this may also increase side reactions.
Steric Hindrance For particularly stubborn deprotections, consider alternative methods such as using trimethylsilyl iodide (TMSI) or zinc bromide, which can be effective for hindered amines.[9]
Issue 2: Formation of a Lactam Side Product

Symptoms:

  • An unexpected peak in the LC-MS with a mass corresponding to the loss of a water molecule from the product.

  • Characteristic amide peaks in the IR and NMR spectra of the impurity.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Intramolecular Cyclization This is more likely to occur with the cis-isomer. Use milder deprotection conditions (lower temperature, shorter reaction time). Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before deprotection to prevent cyclization. The ester can be hydrolyzed in a subsequent step.
Work-up Conditions Avoid prolonged exposure to basic conditions during work-up, as this can promote lactam formation.
Issue 3: Epimerization at C-1 or C-2

Symptoms:

  • The appearance of multiple product spots on TLC or multiple peaks in the HPLC chromatogram.

  • Complex NMR spectrum indicating a mixture of diastereomers.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Harsh Acidic Conditions Prolonged exposure to strong acids can lead to epimerization. Use the mildest effective conditions (lower acid concentration, shorter reaction time, room temperature).
Basic Conditions during Work-up Strong bases can also cause epimerization. Use a mild base (e.g., sodium bicarbonate) for neutralization and avoid prolonged exposure.
Elevated Temperatures Avoid heating the reaction mixture unless necessary for deprotection, as higher temperatures can promote epimerization.[10]

Experimental Protocols

Protocol 1: Deprotection using TFA/DCM
  • Dissolution: Dissolve this compound in dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Acid Addition: To the stirred solution at room temperature, add an equal volume of trifluoroacetic acid (TFA) (for a 50% TFA/DCM solution).[3]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporate with toluene or DCM several times to ensure complete removal of TFA. The resulting amine salt can be used directly or neutralized.

  • Neutralization (Optional): Dissolve the residue in water and neutralize with a mild base such as saturated sodium bicarbonate solution. Extract the free amine with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Protocol 2: Deprotection using HCl/Dioxane
  • Dissolution: Dissolve this compound in a minimal amount of anhydrous dioxane.

  • Acid Addition: Add a 4M solution of HCl in dioxane (typically 5-10 equivalents).[4]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[5][6]

  • Work-up: Upon completion, remove the solvent in vacuo.

  • Precipitation: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amino acid.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Comparison of Common Acidic Deprotection Conditions

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA/DCM 20-50% TFA in DCM, Room Temp.0.5 - 4 h[3]Highly effective, volatile (easy removal).Corrosive, can cause side reactions with sensitive substrates.
HCl/Dioxane 4M HCl in Dioxane, Room Temp.0.5 - 2 h[5][6]Often provides a crystalline HCl salt, can be more selective.Dioxane is a peroxide-former and has health concerns.

Visualization

Boc Deprotection Workflow

Boc_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_intermediate Intermediate cluster_products Products start Boc-2-amino-1- cyclohexanecarboxylic acid deprotection Acidic Treatment (TFA/DCM or HCl/Dioxane) start->deprotection intermediate Carbamic Acid Intermediate + tert-butyl cation deprotection->intermediate product 2-amino-1-cyclohexanecarboxylic acid (as salt or free amine) intermediate->product co2 CO2 intermediate->co2

Caption: General workflow for the acidic deprotection of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Deprotection Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Side Products? check_completion->check_side_products Yes troubleshoot_incomplete Increase Acid Conc. Increase Time/Temp. incomplete->troubleshoot_incomplete troubleshoot_incomplete->start no_side_products Isolate Product check_side_products->no_side_products No side_products Side Products Observed check_side_products->side_products Yes troubleshoot_lactam Lactam Formation: Milder Conditions Esterify Acid side_products->troubleshoot_lactam troubleshoot_epimerization Epimerization: Milder Conditions Avoid High Temp/Base side_products->troubleshoot_epimerization troubleshoot_lactam->start troubleshoot_epimerization->start

Caption: A logical diagram for troubleshooting common issues in Boc deprotection.

References

How to improve the solubility of Boc-2-amino-1-cyclohexanecarboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Boc-2-amino-1-cyclohexanecarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound derivatives?

A1: Boc-protected amino acids, including cyclic derivatives like this compound, are generally crystalline solids with solubility dependent on the solvent's polarity.[1] Recommended starting solvents are common polar aprotic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1][2] For derivatives that are particularly difficult to dissolve, Dimethyl sulfoxide (DMSO) is a more powerful solvent to consider.[2] Due to the nonpolar cyclohexyl group, solubility in aqueous solutions is typically low.[3]

Q2: How does the stereochemistry (cis/trans) of the 2-amino and 1-carboxylic acid groups affect solubility?

A2: The spatial arrangement of the functional groups on the cyclohexane ring can influence crystal packing and intermolecular interactions, thereby affecting solubility. While specific data for these derivatives is limited, it is a common principle in chemistry that different diastereomers can exhibit different physical properties, including solubility. The cis and trans isomers may require slightly different solvent systems or conditions for optimal dissolution. Researchers should consider that literature or supplier information for a mixed isomer batch may not perfectly reflect the behavior of an isolated cis or trans product.[4][5]

Q3: Can I use heat to improve the solubility of my derivative?

A3: Yes, gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[2] However, this must be done with caution. It is recommended to warm the solution in a water bath to no more than 40°C.[2] Excessive or prolonged heating can lead to the degradation of the Boc protecting group or other sensitive functionalities within the molecule.[1][2] Always perform a small-scale test to check for any color change or degradation before applying heat to your entire sample.

Q4: Is poor solubility affecting my coupling reaction efficiency?

A4: Absolutely. Poor solubility is a direct cause of low coupling efficiency in peptide synthesis and other reactions.[2] If the Boc-amino acid derivative is not fully dissolved, it is not fully available to react, leading to incomplete or failed reactions.[2] If you observe low coupling yields, ensuring complete dissolution of the amino acid derivative before initiating the reaction is a critical troubleshooting step.[2]

Troubleshooting Guide

Q5: My this compound derivative has precipitated out of my reaction mixture. What should I do?

A5: Precipitation can occur due to changes in temperature, solvent composition, or concentration reaching the solubility limit.[2] To redissolve the precipitate, you can try the following sequential steps:

  • Sonication: Place the vessel in a sonicator bath for 5-10 minutes to mechanically break up the precipitate and aid dissolution.[2]

  • Add a Stronger Co-solvent: Add a small amount of a stronger solvent, like DMSO, to the mixture.[2] Be mindful of the final solvent concentration and its compatibility with your reaction chemistry.

  • Gentle Warming: As a last resort, gently warm the solution (max 40°C) while agitating to encourage the precipitate to redissolve.[2]

Below is a workflow diagram for troubleshooting solubility issues.

Caption: Troubleshooting workflow for addressing poor solubility.

Q6: I'm still struggling with solubility in standard organic solvents. What other strategies can I employ?

A6: If standard solvents are insufficient, you can explore several advanced strategies:

  • pH Adjustment / Salt Formation: As your compound has a carboxylic acid, its solubility in aqueous or protic solvents can be dramatically increased by deprotonation.[][7] Adding a base (e.g., NaHCO₃, triethylamine) can convert the carboxylic acid to its more soluble carboxylate salt.[8][] This is particularly useful for purification or reactions in protic media. The pKa of the parent compound is a key factor in determining if salt formation is a viable approach.[10]

  • Co-solvent Systems: Using a mixture of solvents can disrupt crystal lattice energy more effectively than a single solvent.[] A common "magic mixture" for difficult sequences in peptide synthesis is a 1:1:1 (v/v/v) combination of DCM, DMF, and NMP.[11]

  • Structural Modification: For long-term drug development projects, modifying the molecule itself can be a powerful strategy. This can include:

    • Adding solubilizing groups: Attaching hydrophilic polymers like polyethylene glycol (PEG) (PEGylation) can create a "hydrophilic shield" around the molecule, significantly increasing aqueous solubility.[12][]

    • Introducing ionizable groups: Adding other acidic or basic amino acids to a peptide sequence can improve solubility in aqueous buffers.[14][15]

Data Presentation

Table 1: Qualitative Solubility of Related Boc-Protected Amino Acids in Common Solvents

This table provides general solubility guidelines based on data for other Boc-amino acids. Actual solubility for specific derivatives may vary.

Boc-Amino AcidSolventSolubilityApprox. Concentration (mg/mL)Notes
Boc-Val-OHDMFClearly Soluble~108.6Data for 1 mmole in 2 mL.[2]
Boc-Leu-OHDMSOSoluble~100Requires sonication.[2]
N-Boc-L-prolineDMFSoluble>100-
Boc-Gly-OHEthanol:PBS (1:3)Sparingly Soluble~0.25pH dependent.[2]
General Boc-AADCM, THFGenerally SolubleVariesSolubility in less polar solvents can vary widely.[1]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent System

This protocol details the use of a solvent mixture to dissolve a poorly soluble this compound derivative.

  • Prepare the Co-solvent Mixture: In a clean, dry vessel, prepare a 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[11]

  • Initial Dissolution Attempt: Weigh the desired amount of your Boc-amino acid derivative into a reaction vial. Add a minimal amount of the co-solvent mixture and vortex or stir vigorously.

  • Apply Sonication: If the compound is not fully dissolved, place the vial in a sonicator water bath and sonicate for 5-10 minutes.[2]

  • Apply Gentle Heat (Optional): If solids persist, place the vial in a water bath pre-heated to 35-40°C. Stir or sonicate intermittently until the solid dissolves.[2]

  • Cool to Ambient Temperature: Once fully dissolved, allow the solution to cool back to room temperature before adding it to your reaction.

Caption: Experimental workflow for co-solvent solubilization.

Protocol 2: Improving Aqueous Solubility via Salt Formation

This protocol describes a method to increase the solubility of a this compound derivative in aqueous or protic media by converting it to its salt form.

  • Suspend the Acid: Weigh the Boc-amino acid derivative and suspend it in the desired aqueous buffer or water. Stir to create a slurry.

  • Prepare Base Solution: Prepare a 1 M solution of a suitable base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

  • Titrate with Base: Add the base solution dropwise to the stirring slurry. The solid should begin to dissolve as the carboxylic acid is deprotonated to its more soluble carboxylate salt.[][]

  • Monitor pH: Monitor the pH of the solution. Continue adding base until all the solid has dissolved. The final pH should be 1-2 units above the pKa of the carboxylic acid. Avoid excessively high pH to prevent potential hydrolysis of the Boc group.[1]

  • Final Solution: The resulting clear solution contains the sodium salt of your derivative, which should exhibit significantly enhanced aqueous solubility. This solution can be used for subsequent purification steps or assays compatible with the chosen pH.

References

Preventing racemization during the activation of Boc-2-amino-1-cyclohexanecarboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the activation and coupling of Boc-2-amino-1-cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when activating this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemic mixture).[1] In the context of drug development, the three-dimensional structure of a molecule is often crucial for its biological activity. The presence of the undesired stereoisomer can lead to reduced efficacy, altered pharmacology, or even toxic side effects. For a chiral molecule like this compound, maintaining its stereochemical integrity during synthesis is therefore paramount.

Q2: What is the primary chemical mechanism leading to racemization during the activation of N-Boc protected amino acids?

A2: The most prevalent mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-protected amino acids, is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The proton on the alpha-carbon of this oxazolone is acidic and can be readily removed by a base, leading to a planar, achiral intermediate. Subsequent reaction with an amine nucleophile can then occur from either face of this planar intermediate, resulting in a mixture of stereoisomers.[1] A secondary, less common pathway is direct enolization, where a base directly abstracts the alpha-proton from the activated amino acid.[1]

Q3: How does the structure of this compound influence its susceptibility to racemization?

A3: this compound is a cyclic, sterically hindered β-amino acid. Its rigid cyclohexane backbone can influence the rate of both the desired coupling reaction and the undesired racemization. Steric hindrance around the carboxylic acid can slow down the rate of amide bond formation, potentially allowing more time for the activated intermediate to racemize. However, the urethane Boc protecting group generally helps to suppress racemization by disfavoring the formation of the oxazolone intermediate compared to N-acyl protected amino acids.[2]

Q4: Which factors have the most significant impact on the degree of racemization during the coupling of Boc-protected amino acids?

A4: Several experimental factors critically influence the extent of racemization. The most important are:

  • Coupling Reagent & Additives: The choice of activating agent is crucial. Some highly reactive reagents can accelerate racemization. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) with carbodiimides is a common strategy to suppress racemization.[3]

  • Base: The type and concentration of the base used can significantly promote racemization. Stronger, non-hindered bases are more likely to cause racemization.[4]

  • Temperature: Higher reaction temperatures increase the rates of both the coupling reaction and racemization.[1]

  • Solvent: The polarity of the solvent can influence racemization rates.[5]

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine can lead to increased racemization.[1]

Troubleshooting Guides

Issue 1: Significant Racemization Detected in the Final Product

Potential Cause Recommended Solution Rationale
Inappropriate Coupling Reagent Switch to a carbodiimide-based method with a racemization-suppressing additive (e.g., DIC/OxymaPure or DIC/HOBt). For very hindered couplings, consider phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HCTU) salt-based reagents, which are known to be effective for sterically demanding couplings.[3][6]Additives form a more stable active ester intermediate that is less prone to racemization than the intermediate formed by the carbodiimide alone. Phosphonium and aminium/uronium reagents are highly efficient and can accelerate the desired coupling reaction, minimizing the time for racemization to occur.[6]
Strong, Non-hindered Base Replace strong, non-hindered bases like triethylamine (TEA) with a more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4]Sterically hindered bases are less likely to abstract the acidic α-proton of the activated amino acid, which is a key step in the racemization process.[4]
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to warm to room temperature only if necessary.Lowering the temperature reduces the rate of both the desired reaction and the undesired racemization. Since racemization often has a higher activation energy, its rate is more significantly reduced at lower temperatures.[1]
Prolonged Pre-activation Time Minimize the pre-activation time to 1-5 minutes. Alternatively, employ an in-situ activation protocol where the coupling reagent is added to the mixture of the acid, amine, and additive, with the base added last to initiate the reaction.[1]Reducing the time the activated carboxylic acid exists before reacting with the amine minimizes the opportunity for it to form the oxazolone intermediate and racemize.[1]
Suboptimal Solvent For solid-phase synthesis, ensure the solvent adequately swells the resin. N-methylpyrrolidone (NMP) often has superior solvating properties to Dimethylformamide (DMF). In solution-phase, less polar solvents may sometimes reduce racemization.[3][5]Proper solvation is critical for efficient reaction kinetics. Poor solvation can lead to aggregation and slow down the coupling, increasing the chance of racemization.[3]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Reagent/SystemCoupling System ExampleYield (%)Reaction TimeRacemization (%)Notes
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLowHighly efficient for hindered couplings. Based on potentially explosive HOAt.[6]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLowSafer alternative to HATU as it is based on OxymaPure.[6]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificantRoom TempLowEfficient and popular, but can cause guanidinylation.[6]
PyBOP Various Hindered Systems> 90% Conversion16 hoursLowPhosphonium salt that avoids guanidinylation side reactions.[6]
T3P® Epimerization-prone substratesHighVariesMinimalA phosphonic anhydride considered a "green" and safe reagent.[6]

Note: This table synthesizes data from multiple sources on various sterically hindered amino acids; reaction conditions may vary. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.[6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure (Solution Phase)

This protocol is designed to minimize racemization during the solution-phase coupling of this compound.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM).

  • Additive Addition: Add OxymaPure (1.1 equivalents) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cooled and stirred solution.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling of Sterically Hindered Amino Acids using HATU (Solid-Phase)

This protocol is adapted for solid-phase peptide synthesis (SPPS) and is recommended for challenging couplings where high efficiency is required.

  • Resin Preparation: Swell the resin in the appropriate solvent (e.g., DMF). Perform the deprotection of the N-terminal protecting group of the resin-bound peptide and wash thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

  • Base Addition: Add a sterically hindered base such as DIPEA (6-8 equivalents) to the amino acid/HATU solution. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours.

  • Monitoring: Monitor the reaction progress using a qualitative test (e.g., ninhydrin test). If the test is positive, a second coupling may be necessary.

  • Washing: Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Mandatory Visualizations

racemization_pathway cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_coupling Amide Bond Formation Boc_AA Boc-2-amino-1- cyclohexanecarboxylic acid Activated_Ester Activated Intermediate (e.g., O-acylisourea) Boc_AA->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Desired_Product Desired Stereoisomer Activated_Ester->Desired_Product + Amine (Desired Pathway) Enolate Planar, Achiral Enolate Oxazolone->Enolate + Base - H+ Enolate->Desired_Product + Amine + H+ Undesired_Product Undesired Stereoisomer Enolate->Undesired_Product + Amine + H+ Amine Amine Nucleophile

Caption: Primary pathway for racemization via the oxazolone intermediate.

experimental_workflow Start Start: Couple Boc-2-amino-1- cyclohexanecarboxylic acid Dissolve 1. Dissolve Acid, Amine, and Additive (e.g., OxymaPure) in anhydrous solvent Start->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool Add_Reagent 3. Add Coupling Reagent (e.g., DIC) Cool->Add_Reagent React 4. React at 0 °C to RT, monitor completion Add_Reagent->React Workup 5. Aqueous Workup and Purification React->Workup End End: Pure Product Workup->End

Caption: Experimental workflow for low-racemization coupling.

troubleshooting_tree Racemization High Racemization Detected? Check_Reagent Check Coupling Reagent Racemization->Check_Reagent Yes Check_Base Check Base Racemization->Check_Base Yes Check_Temp Check Temperature Racemization->Check_Temp Yes Check_Time Check Pre-activation Time Racemization->Check_Time Yes Use_Carbodiimide Using Carbodiimide? Check_Reagent->Use_Carbodiimide Use_TEA Using TEA? Check_Base->Use_TEA High_Temp Reaction at RT or higher? Check_Temp->High_Temp Long_Preactivation Long pre-activation? Check_Time->Long_Preactivation Add_Additive Add OxymaPure or HOAt Use_Carbodiimide->Add_Additive Yes Switch_Reagent Switch to HATU or COMU for sensitive substrates Use_Carbodiimide->Switch_Reagent No Switch_Base Switch to DIPEA or Collidine Use_TEA->Switch_Base Yes Lower_Temp Perform reaction at 0 °C High_Temp->Lower_Temp Yes Minimize_Time Minimize to < 5 min or use in-situ activation Long_Preactivation->Minimize_Time Yes

Caption: Troubleshooting decision tree for high racemization.

References

Technical Support Center: Purification of Boc-2-amino-1-cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-2-amino-1-cyclohexanecarboxylic acid products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final this compound product is an oil or a syrup, not the expected white solid. How can I induce crystallization?

A1: Obtaining an oily product is a common issue, often due to residual solvents or impurities that inhibit crystallization. Here are several strategies to address this:

  • High Vacuum Drying: First, ensure all volatile solvents are removed by drying the product under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[1]

  • Precipitation/Anti-Solvent Crystallization: Dissolve the oily product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, THF, chloroform). Then, slowly add a non-polar "anti-solvent" (e.g., diethyl ether, n-pentane, n-hexane) until the solution becomes cloudy, which indicates the onset of precipitation. Allow the mixture to stand, ideally at a lower temperature, to promote crystal formation.[1]

  • Vapor Diffusion: Dissolve your product in a small vial using a higher-boiling, denser solvent like dichloromethane or chloroform. Place this open vial inside a larger, sealed container that contains a more volatile anti-solvent, such as n-pentane. The anti-solvent will slowly diffuse into your product solution, gradually inducing crystallization over a few days.[1]

  • Seed-Induced Crystallization: If you have a small amount of solid product from a previous batch, you can use it as a seed crystal. Add a tiny speck of the solid to the oil. If the oil is supersaturated with the product, this should initiate crystallization. A patent for other Boc-amino acids describes obtaining a solid by adding seed crystals to the oil and then slurrying with a non-polar solvent like cyclohexane or n-hexane.[2][3]

  • pH Adjustment: Since the product is an amino acid, the pH of the final aqueous solution during workup is critical. Ensure the pH is adjusted to the isoelectric point of the molecule (typically around pH 2-3 for the carboxylic acid to be protonated) to minimize its solubility in the aqueous phase before extraction.[1][4]

Q2: The purity of my product is low after initial workup. What is the best purification method?

A2: The choice of purification method depends on the nature of the impurities. The most common methods are column chromatography and recrystallization.

  • Column Chromatography: Silica gel column chromatography is effective for many impurities.[4] A common eluent system is a mixture of chloroform and ethyl acetate (e.g., 1:1 v/v).[5] For acidic products that may streak on silica, adding a small amount of acetic acid (e.g., 0.5%) to the eluent can improve separation.[6] If the product is difficult to elute from silica gel, even with high concentrations of methanol, using a silicic acid column may be a better alternative.[4]

  • Recrystallization: If the product is solid but has low purity, recrystallization is a powerful technique. A successful recrystallization was reported by growing crystals from a solution of the product in 1,2-dichloroethane via slow evaporation.[4]

Q3: I am struggling to separate the cis and trans isomers of this compound. What methods are available?

A3: Separating diastereomers like the cis and trans isomers can be challenging. A chemical separation method has been reported that exploits the different reactivity of the isomers:

  • Selective Esterification of the cis-Isomer: One patented process involves selectively converting the cis-isomer into its methyl ester.[7][8] The crude mixture of cis and trans Boc-amino acids is treated with a base (e.g., K₂CO₃) and an alkylating agent (e.g., methyl bromide or bromomethane) in a solvent like acetone. The cis-isomer reacts to form the ester while the trans-isomer remains as the carboxylate salt. The solid trans-acid can then be isolated by filtration and further purification.[7][8]

Q4: My compound streaks badly on the TLC plate. How can I get clean spots to develop a column chromatography method?

A4: Streaking on TLC is common for acidic or basic compounds.

  • For Acidic Compounds: Since this compound is an acid, streaking is expected. To remedy this, add a small amount of acetic acid (e.g., 0.5%) to your TLC developing solvent (eluent).[6] This will protonate the carboxylate, leading to sharper, more reliable spots.

  • Concentration Issues: Ensure your spotting solution is not too concentrated, as this can also cause streaking.[6]

Quantitative Data Summary

The following tables summarize reported yields and purity for Boc-protected aminocyclohexanecarboxylic acids and related compounds from various purification methods.

ProductPurification MethodReported YieldReported PurityReference
Boc-trans-2-aminocyclohexanecarboxylic acidSynthesis followed by extraction and drying84%Not specified[4]
(1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid derivativeRecrystallization from CH₂Cl₂ and ethyl acetate58% - 92%Not specified[5]
N-Boc-L-phenylalanineSeed-induced crystallization followed by slurrying89.8%99.1% (HPLC)[2]
trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-l-carboxylic acidSelective esterification of cis-isomer, filtration, and acid/base workup62%99.1%[8]
Boc-trans-2-aminocyclohexanecarboxylic acidCommercial Product SpecificationN/A≥ 99% (HPLC)[9]
Boc-cis-2-aminocyclohexanecarboxylic acidCommercial Product SpecificationN/A≥ 99% (HPLC)[10]

Experimental Protocols & Workflows

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying the product using silica gel chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is Ethyl Acetate/Hexanes or Chloroform/Ethyl Acetate.[5] Add 0.5% acetic acid to the eluent to prevent streaking.[6] The ideal Rf value for the product should be between 0.2 and 0.4 for good separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). If the product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel or celite. To do this, dissolve the product in a solvent like DCM, add the adsorbent, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[6]

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G Workflow for Purification by Column Chromatography cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC 1. Develop Eluent System via TLC Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute Column & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product G Troubleshooting Oily Product Crystallization start Crude Oily Product step1 Dry under high vacuum (40-60 °C) start->step1 check1 Did it solidify? step1->check1 step2 Attempt anti-solvent crystallization check1->step2 No end_success Crystalline Product check1->end_success Yes check2 Did it crystallize? step2->check2 step3 Try vapor diffusion (e.g., DCM/pentane) check2->step3 No check2->end_success Yes check3 Did it crystallize? step3->check3 step4 Use seed crystal, if available check3->step4 No check3->end_success Yes end_fail Consider further purification (e.g., chromatography) step4->end_fail G Workflow for cis/trans Isomer Separation start cis/trans Mixture react React with K₂CO₃, MeBr in Acetone start->react filter Cool and Filter react->filter filtrate Filtrate: cis-ester (soluble) filter->filtrate solid Solid: trans-salt (precipitate) filter->solid workup Acidify (Citric Acid) & Extract with DCM solid->workup product Pure trans-Isomer workup->product

References

Overcoming steric hindrance in reactions with Boc-2-amino-1-cyclohexanecarboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered amino acid, Boc-2-amino-1-cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

Reactions involving this compound are challenging primarily due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the rigid cyclohexyl ring, physically obstructs the approach of nucleophiles to the carboxylic acid group and the approach of electrophiles to the amine. This can lead to slow reaction rates, incomplete reactions, and low product yields.

Q2: What are the most common reasons for low coupling yields with this amino acid?

Low coupling yields are often a result of several factors:

  • Steric Hindrance: The bulky nature of the molecule can physically prevent the reacting species from coming together effectively.[1]

  • Reduced Nucleophilicity: The amine's nucleophilicity can be diminished by the bulky adjacent groups, making it a less effective reactant.[1]

  • Inappropriate Coupling Reagent: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be potent enough to overcome the steric challenges.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and often require optimization for sterically hindered couplings.[1]

Q3: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids, more powerful coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][2] HATU is often considered superior for many difficult couplings.[1][2] COMU is a newer generation reagent with comparable efficiency to HATU and improved safety profile.[3]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and can reduce the risk of certain side reactions.[3]

Q4: What is the role of additives like HOBt and HOAt?

Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimide coupling reagents. They act as activating agents, forming active esters that are more reactive than the initial O-acylisourea intermediate, and they can help to suppress side reactions like racemization.[4] HOAt is generally considered more effective than HOBt, especially for sterically hindered couplings.[2]

Q5: How can I minimize the risk of racemization?

Racemization can be a concern, especially with prolonged reaction times or at elevated temperatures. To minimize this risk:

  • Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a strong base like diisopropylethylamine (DIPEA).[1]

  • Employ additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1]

  • Consider using phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower levels of racemization.[3]

  • Optimize reaction times and temperatures to be as short and low as necessary to achieve a good yield.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Insufficiently reactive coupling reagent Switch to a more potent onium-salt based reagent like HATU, HBTU, or COMU.[1][3]
Steric hindrance Increase reaction temperature, extend reaction time, or consider using microwave-assisted synthesis to overcome the activation energy barrier.
Poor solubility of reactants Use a more polar aprotic solvent like DMF or NMP. Ensure all reagents are fully dissolved before proceeding.
Inappropriate base Use a hindered, non-nucleophilic base such as DIPEA or 2,4,6-collidine.[1]
Reagent degradation Use fresh, high-purity coupling reagents and anhydrous solvents.

Problem: Presence of Significant Side Products

Possible Cause Suggested Solution
Guanidinylation of the N-terminus This can occur when using an excess of uronium/aminium reagents like HATU or HBTU.[1] Use a slight excess of the carboxylic acid relative to the coupling reagent.[1]
Racemization See "How can I minimize the risk of racemization?" in the FAQ section.
Formation of N-acylurea byproduct This is common with carbodiimide reagents like DCC.[5] If possible, switch to a different class of coupling reagent or use a water-soluble carbodiimide like EDC to simplify purification.[1][6]

Problem: Incomplete Reaction (as indicated by TLC or LC-MS)

Possible Cause Suggested Solution
Insufficient reaction time Extend the reaction time and continue to monitor progress. For particularly difficult couplings, overnight reactions may be necessary.
Low reaction temperature Gradually increase the reaction temperature, for example, to 40-50°C, while monitoring for any increase in side product formation.
Reagent stoichiometry Ensure the correct stoichiometry of reagents. For difficult couplings, using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the incoming amine may be beneficial.
Peptide aggregation (in solid-phase synthesis) Swell the resin adequately in a suitable solvent like DMF or NMP. Consider using chaotropic salts to disrupt secondary structures.[5]

Comparative Performance of Coupling Reagents

The following table summarizes the general performance of common coupling reagents for sterically hindered amide bond formation. The data is based on studies with various challenging substrates and should be considered as a guideline.[1][3][7]

Coupling ReagentAdditiveTypical Yield (%)Typical Reaction Time (h)Key AdvantagesKey Disadvantages
HATU DIPEA>950.5 - 2Superior reactivity, especially for difficult couplings; minimizes racemization.[1][7]High cost; potential for guanidinylation if used in excess.[1]
HBTU DIPEA>901 - 4High efficiency, fast reaction times, and reduced side reactions.[1]More expensive than carbodiimides; potential for guanidinylation.[1]
COMU DIPEA/Lutidine>951 - 3High efficiency comparable to HATU; safer (non-explosive byproducts); water-soluble byproducts simplify workup.[3]Higher cost than carbodiimides.
PyBOP DIPEA>901 - 4High efficiency; avoids carcinogenic byproducts associated with BOP.[3]Can be less effective for highly sterically hindered couplings compared to HATU.[7]
EDC HOBt/HOAt85 - 952 - 12Cost-effective; water-soluble carbodiimide and byproduct simplify workup.[1][6]Can be less effective for sterically hindered substrates; higher risk of racemization without additives.[3]
DCC DMAP (cat.)80 - 904 - 12Cost-effective and widely used.[5]Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[5]

Experimental Protocols

The following are generalized protocols for amide bond formation with this compound. These may require optimization for specific substrates and reaction scales.

Protocol 1: Solution-Phase Coupling using HATU

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add HATU to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[3]

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in DMF

  • This compound (3.0 eq)

  • HBTU (3.0 eq)

  • HOBt (3.0 eq)

  • DIPEA (6.0 eq)

  • Anhydrous DMF

  • DCM

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve this compound, HBTU, and HOBt in anhydrous DMF. Add DIPEA and mix for 1-2 minutes.

  • Coupling Reaction: Add the coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test or other appropriate test to check for reaction completion. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[1]

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Proceed to the next coupling cycle or final cleavage from the resin.

Visualizations

experimental_workflow General Experimental Workflow for Amide Coupling cluster_solution_phase Solution-Phase Coupling cluster_spps Solid-Phase Peptide Synthesis (SPPS) sol_start Dissolve Boc-AA in DMF sol_base Add DIPEA sol_start->sol_base sol_activate Pre-activate with Coupling Reagent (e.g., HATU) sol_base->sol_activate sol_add_amine Add Amine sol_activate->sol_add_amine sol_react Stir at RT (1-4h) sol_add_amine->sol_react sol_workup Aqueous Workup sol_react->sol_workup sol_purify Purification (Chromatography) sol_workup->sol_purify sol_end Pure Product sol_purify->sol_end spps_start Swell Resin in DMF spps_deprotect N-terminal Deprotection (e.g., Piperidine) spps_start->spps_deprotect spps_wash1 Wash Resin (DMF/DCM) spps_deprotect->spps_wash1 spps_couple Add Coupling Cocktail (Boc-AA, HBTU, DIPEA) spps_wash1->spps_couple spps_react Agitate at RT (2-4h) spps_couple->spps_react spps_monitor Monitor Completion (e.g., Kaiser Test) spps_react->spps_monitor spps_wash2 Wash Resin (DMF/DCM) spps_monitor->spps_wash2 spps_next Next Cycle or Cleavage spps_wash2->spps_next

Caption: Comparative workflow for solution-phase vs. solid-phase amide coupling.

troubleshooting_guide Troubleshooting Low Yield in Amide Coupling start Low Yield Observed check_reagents Are coupling reagents fresh & potent? start->check_reagents use_fresh Use fresh reagents (e.g., HATU, COMU) and anhydrous solvents check_reagents->use_fresh No check_conditions Are reaction conditions optimized? check_reagents->check_conditions Yes use_fresh->check_conditions optimize_conditions Increase temperature (e.g., to 40-50°C) or extend reaction time check_conditions->optimize_conditions No check_solubility Are all components fully dissolved? check_conditions->check_solubility Yes optimize_conditions->check_solubility change_solvent Use a more polar solvent (DMF, NMP) or sonicate to aid dissolution check_solubility->change_solvent No re_evaluate Re-evaluate stoichiometry and consider double coupling check_solubility->re_evaluate Yes change_solvent->re_evaluate success Problem Solved re_evaluate->success

Caption: Decision-making workflow for troubleshooting low-yield reactions.

References

Refinement of analytical methods for Boc-2-amino-1-cyclohexanecarboxylic acid purity assessment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the refinement of analytical methods used in assessing the purity of Boc-2-amino-1-cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of this compound?

A1: The most common and effective methods for determining the chemical and enantiomeric purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (CSP), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) can also be used, but often requires derivatization to increase the volatility of the analyte.

Q2: Why is chiral HPLC the preferred method for purity analysis of this compound?

A2: Chiral HPLC is considered the gold standard because it can simultaneously separate and quantify both enantiomers (e.g., (1R,2S) vs. (1S,2R)) and diastereomers (e.g., cis vs. trans isomers).[1] This is crucial as stereochemical integrity is a critical quality attribute in the synthesis of peptide-based therapeutics and other chiral molecules.[2] Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving the enantiomers of N-blocked amino acids.[3]

Q3: What are the most common impurities to expect in a synthesis of this compound?

A3: The most common impurities include the undesired enantiomer and diastereomers (cis/trans isomers). Depending on the synthetic route, residual starting materials, reagents (like Boc-anhydride), and by-products from side reactions may also be present. Incomplete protection or deprotection can also lead to impurities.

Q4: How can I confirm the identity and structure of my purified compound?

A4: Structural confirmation is typically achieved using a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy can confirm the carbon-hydrogen framework and the presence of the Boc protecting group. Mass Spectrometry (MS) will confirm the molecular weight of the compound. For absolute stereochemistry, X-ray crystallography may be required if a suitable crystal can be obtained.

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor or No Separation of Enantiomers

Possible Causes & Solutions

CauseSolution
Incorrect Chiral Stationary Phase (CSP) Not all CSPs are suitable. For Boc-protected amino acids, macrocyclic glycopeptide phases (e.g., CHIROBIOTIC® T) or polysaccharide-based phases (e.g., Chiralpak® series) are often successful.[3][]
Inappropriate Mobile Phase Composition The mobile phase composition is critical for chiral recognition. For reversed-phase mode on a teicoplanin-based CSP, a mobile phase of methanol or acetonitrile with a volatile buffer like ammonium acetate or ammonium trifluoroacetate is a good starting point.[3] Systematically vary the organic modifier concentration and buffer pH to optimize separation.
Low Column Temperature Lowering the column temperature can sometimes enhance chiral resolution. Try running the analysis at a controlled room temperature (e.g., 25 °C) or slightly below.
Issue 2: Broad or Tailing Peaks

Possible Causes & Solutions

CauseSolution
Column Overload The sample concentration is too high. Reduce the injection volume or dilute the sample.
Contamination of Guard or Analytical Column Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column. If the analytical column is heavily contaminated, it may need to be replaced.
Mismatched Sample Solvent and Mobile Phase The solvent used to dissolve the sample may be too strong compared to the mobile phase. If possible, dissolve the sample in the mobile phase.
Secondary Interactions with Column Packing Residual silanol groups on silica-based columns can cause peak tailing. Use a high-purity, end-capped column or add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%).
Issue 3: Drifting Retention Times

Possible Causes & Solutions

CauseSolution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, which could be 10-20 column volumes or more.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature.
Changes in Mobile Phase Composition If preparing the mobile phase online, check the pump proportioning valves. If preparing manually, ensure accurate measurements and thorough mixing. Prepare fresh mobile phase daily.
Pump Malfunction or Leaks Check for leaks in the system, especially around fittings. Ensure the pump is delivering a consistent flow rate.
Issue 4: Unexpected Peaks in the Chromatogram

Possible Causes & Solutions

CauseSolution
Presence of Diastereomers (cis/trans) The synthesis may have produced a mixture of cis and trans isomers. These will likely appear as distinct peaks, even on a non-chiral column. Their identity can be confirmed by NMR or by synthesizing and running authentic standards of each diastereomer.
Sample Degradation The Boc protecting group is labile to strong acids. Ensure the sample and mobile phase are not strongly acidic.
Contaminated Sample or Solvents Use high-purity solvents for sample preparation and the mobile phase. Run a blank injection (mobile phase only) to check for system contamination.

Quantitative Data Summary

The following table provides representative data for the purity assessment of this compound. Actual values may vary depending on the synthesis and purification methods.

ParameterMethodTypical Specification
Chemical Purity Reversed-Phase HPLC-UV≥98.0%
Enantiomeric Excess (% ee) Chiral HPLC-UV≥99.0%
Diastereomeric Ratio (cis/trans) HPLC or NMRReportable
Residual Solvents GC-FID or GC-MSAs per ICH guidelines

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment

This protocol is a starting point and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

    • Mobile Phase: 20 mM Ammonium Acetate in Water / Methanol (80:20, v/v). Adjust the ratio as needed for optimal resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a racemic standard of this compound (containing all stereoisomers if possible) at the same concentration to confirm the elution order and separation of all isomers.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated using the formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Visualizations

Logical Relationships of Isomers

G cluster_0 Stereoisomers of 2-Aminocyclohexanecarboxylic Acid cluster_1 Enantiomers (cis) cluster_2 Enantiomers (trans) cis_1R2S (1R, 2S) cis_1S2R (1S, 2R) cis_1R2S->cis_1S2R p1 cis_1R2S->p1 p2 cis_1S2R->p2 trans_1R2R (1R, 2R) trans_1S2S (1S, 2S) trans_1R2R->trans_1S2S p1->trans_1R2R p1->trans_1S2S label_dia Diastereomers p1->label_dia p2->trans_1R2R p2->trans_1S2S p2->label_dia

Caption: Isomeric relationships for 2-aminocyclohexanecarboxylic acid.

General Workflow for Purity Assessment

G start Obtain Sample of This compound prep Sample Preparation (1 mg/mL in mobile phase) start->prep hplc Chiral HPLC Analysis prep->hplc nmr NMR Analysis (for structure & diastereomer ratio) prep->nmr data Data Processing & Integration hplc->data report Final Purity Report nmr->report purity Calculate Chemical Purity (Area %) data->purity ee Calculate Enantiomeric Excess (% ee) data->ee purity->report ee->report

Caption: General experimental workflow for purity assessment.

Troubleshooting Flowchart for HPLC Peak Splitting

G start Split or Double Peaks Observed? cause1 Contamination on Guard/Column Inlet? start->cause1 Yes end Problem Resolved start->end No sol1 Action: 1. Replace guard column. 2. Backflush analytical column. cause1->sol1 Yes cause2 Sample Solvent Stronger than Mobile Phase? cause1->cause2 No sol1->end sol2 Action: Dissolve sample in mobile phase. cause2->sol2 Yes cause3 Column Void or Channeling? cause2->cause3 No sol2->end sol3 Action: Replace analytical column. cause3->sol3 Yes cause3->end No, consult manufacturer sol3->end

Caption: Troubleshooting flowchart for HPLC peak splitting issues.

References

Validation & Comparative

A Comparative Guide to Boc vs. Fmoc Protection for 2-Amino-1-Cyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as 2-amino-1-cyclohexanecarboxylic acid (Ac6c), into peptide structures is a key strategy for developing novel therapeutics with enhanced stability and unique conformational properties. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection for these building blocks during Solid-Phase Peptide Synthesis (SPPS) is a critical decision that impacts overall yield, purity, and the feasibility of the synthetic route. This guide provides an objective comparison of these two strategies for the incorporation of Ac6c, supported by established principles of peptide chemistry and generalized experimental data.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the removal of the Nα-protecting group in each cycle.

Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.

Fmoc Strategy: As a milder alternative, the Fmoc strategy employs the base-labile Fmoc protecting group. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA. This orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a significant advantage of the Fmoc approach.[1]

Performance Comparison: Boc vs. Fmoc for 2-Amino-1-Cyclohexanecarboxylic Acid

Due to its sterically hindered nature, the coupling of 2-amino-1-cyclohexanecarboxylic acid can be challenging. The choice of protecting group strategy can significantly influence the success of incorporating this bulky, cyclic β-amino acid.

ParameterBoc ProtectionFmoc Protection
Coupling Efficiency Generally lower for sterically hindered residues. May require double coupling or more potent coupling reagents (e.g., HBTU, HATU) and longer reaction times.Generally higher coupling yields, often exceeding 99% with appropriate coupling reagents.[2]
Crude Peptide Purity Can be lower due to incomplete couplings leading to deletion sequences. The harsh acidic deprotection with TFA can lead to side reactions with sensitive residues.Often results in higher purity crude products due to milder deprotection conditions, which minimize side reactions.[1]
Handling of Aggregation The acidic deprotection step protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation, offering an advantage for some hydrophobic sequences prone to aggregation.[1]Aggregation can be more pronounced as the peptide chain elongates due to the neutral N-terminus after deprotection.
Side Reactions Risk of tert-butylation of sensitive residues (e.g., Trp, Met) by cations formed during Boc deprotection.[] Diketopiperazine formation at the dipeptide stage can be a concern.Aspartimide formation can occur in sequences containing Asp residues due to the basic conditions of Fmoc deprotection.[4]
Compatibility Less suitable for peptides with acid-sensitive modifications.Compatible with a wider range of sensitive amino acids and post-translational modifications due to its milder deprotection conditions.[1]
Automation Less amenable to full automation due to the use of hazardous reagents like HF for final cleavage.Highly amenable to automated synthesis.[1]

Experimental Protocols

Boc-SPPS Protocol for Incorporation of Boc-2-amino-1-cyclohexanecarboxylic acid-OH

This protocol outlines a single coupling cycle for the incorporation of Boc-Ac6c-OH onto a resin-bound peptide chain.

1. Resin Swelling:

  • Swell the peptide-resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 1-2 hours.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

  • Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.

  • Drain the deprotection solution.

3. Washing:

  • Wash the resin thoroughly with DCM (3 times).

  • Wash the resin with Isopropanol (IPA) (2 times) to remove residual TFA.

  • Wash the resin with DCM (3 times).

4. Neutralization:

  • Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DCM for 10 minutes. Repeat this step.

  • Wash the resin with DCM (3 times).

5. Amino Acid Coupling:

  • In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-Dimethylformamide (DMF).

  • Add DIPEA (6 equivalents) to the amino acid solution to pre-activate.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step should be repeated.

6. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 times).

  • Wash the resin with DCM (3 times).

7. Repeat Synthesis Cycle:

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Fmoc-SPPS Protocol for Incorporation of Fmoc-2-amino-1-cyclohexanecarboxylic acid-OH

This protocol outlines a single coupling cycle for the incorporation of Fmoc-Ac6c-OH.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

  • Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for 15-20 minutes.[5]

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling (HATU/DIPEA Activation):

  • In a separate vessel, dissolve Fmoc-2-amino-1-cyclohexanecarboxylic acid (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result indicates a complete reaction. For sterically hindered amino acids like Ac6c, a double coupling may be necessary.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 times).

  • Wash the resin with DCM (3 times).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Logical Workflow for SPPS Strategy Selection

SPPS_Strategy_Selection Start Start: Peptide Design with 2-Amino-1-cyclohexanecarboxylic Acid Decision Key Synthetic Considerations Start->Decision Boc_Path Boc Strategy - Prone to aggregation? - Acid-sensitive modifications absent? - Access to HF cleavage setup? Decision->Boc_Path Hydrophobic Sequence & Robust Synthesis Fmoc_Path Fmoc Strategy - Routine synthesis? - Acid-sensitive modifications present? - Automation desired? Decision->Fmoc_Path Mild Conditions & High Purity Focus Boc_Protocol Proceed with Boc-SPPS Protocol Boc_Path->Boc_Protocol Fmoc_Protocol Proceed with Fmoc-SPPS Protocol Fmoc_Path->Fmoc_Protocol Conclusion Peptide Synthesis Boc_Protocol->Conclusion Fmoc_Protocol->Conclusion SPPS_Cycle cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy b_start Peptide-Resin (N-term Boc) b_deprotect Boc Deprotection (50% TFA/DCM) b_start->b_deprotect b_wash_neut Wash & Neutralize (DCM, IPA, DIPEA) b_deprotect->b_wash_neut b_couple Couple Boc-Ac6c-OH (HBTU/DIPEA) b_wash_neut->b_couple b_wash Wash (DMF, DCM) b_couple->b_wash b_end Elongated Peptide-Resin (N-term Boc) b_wash->b_end f_start Peptide-Resin (N-term Fmoc) f_deprotect Fmoc Deprotection (20% Piperidine/DMF) f_start->f_deprotect f_wash Wash (DMF) f_deprotect->f_wash f_couple Couple Fmoc-Ac6c-OH (HATU/DIPEA) f_wash->f_couple f_wash2 Wash (DMF, DCM) f_couple->f_wash2 f_end Elongated Peptide-Resin (N-term Fmoc) f_wash2->f_end

References

Comparative study of different coupling reagents for Boc-2-amino-1-cyclohexanecarboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Coupling Reagents for Boc-2-amino-1-cyclohexanecarboxylic Acid

In the synthesis of peptides and complex organic molecules, the efficient formation of an amide bond is a critical step. For drug development professionals and researchers working with sterically hindered amino acids like this compound, the choice of coupling reagent can significantly impact reaction yield, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of common coupling reagents for the amide bond formation of this compound, supported by established experimental data and detailed protocols.

The efficacy of a coupling reagent is typically evaluated based on key parameters such as the yield of the desired amide, the extent of side reactions (most notably racemization), and reaction kinetics.[1] This comparison focuses on three widely utilized classes of coupling reagents: carbodiimides, uronium/aminium salts, and phosphonium salts.

Comparative Performance of Coupling Reagents

The selection of an optimal coupling reagent is contingent on the specific requirements of the synthetic route, including the scale of the reaction, the steric hindrance of the substrates, and the desired level of purity. Below is a summary of the expected performance of various coupling reagents for the acylation of an amine with this compound.

Coupling Reagent ClassReagent SystemTypical Yield (%)Key ObservationsPotential Drawbacks
Carbodiimide EDC/HOBt85-95Water-soluble byproducts simplify workup. Cost-effective for large-scale synthesis.[2][3]Can be less effective for sterically hindered substrates. Higher risk of racemization without additives.[4]
Uronium/Aminium Salt HATU/DIPEA>95Superior reactivity, especially for difficult couplings.[3][4][5] Minimizes racemization.[5][6] Fast reaction times.[7]Higher cost. Potential for guanidinylation of the amine if used in excess or without pre-activation.[2][3][5]
Uronium/Aminium Salt HBTU/DIPEA90-98High efficiency and fast reaction times.[5][6] A common and reliable choice for peptide synthesis.[1]Can be less effective than HATU for highly hindered couplings.[1][5]
Phosphonium Salt PyBOP/DIPEA>95High coupling efficiency with a low risk of racemization.[4][6] Byproducts are generally not carcinogenic, unlike older phosphonium reagents like BOP.[4][6]More expensive than carbodiimides.

Experimental Protocols

Detailed methodologies for the coupling of this compound with a generic primary amine (R-NH₂) are provided below. These protocols are based on standard procedures and can be adapted for specific research needs.[3][8]

Protocol 1: Coupling using EDC/HOBt
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the cooled solution while stirring.

  • Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the primary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Coupling using HATU/DIPEA
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 5-10 minutes.

  • Activation: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[9][10]

  • Amine Addition: Add the primary amine (1.1 equivalents) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product via column chromatography.[3]

Protocol 3: Coupling using HBTU/DIPEA
  • Preparation: In a flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes.

  • Activation: Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 equivalents) to the mixture and stir for an additional 10-15 minutes for pre-activation.

  • Amine Addition: Add the primary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Pour the mixture into water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product using column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the comparative study of coupling reagents in the formation of an amide bond with this compound.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Process cluster_analysis Analysis & Purification A Boc-2-amino-1- cyclohexanecarboxylic acid E Activation A->E B Primary Amine (R-NH2) F Coupling B->F C Coupling Reagent (EDC, HATU, HBTU, etc.) C->E D Base (e.g., DIPEA) & Additive (e.g., HOBt) D->E E->F Activated Intermediate G Reaction Monitoring (TLC/LC-MS) F->G H Work-up & Purification G->H Reaction Complete I Final Product: Amide H->I

Caption: Generalized workflow for amide bond formation.

This guide aims to provide a foundational understanding for selecting an appropriate coupling reagent for this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

A Comparative Analysis of Peptide Bioactivity: The Influence of Boc-2-amino-1-cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of designing potent, stable, and specific therapeutic agents. This guide provides a comprehensive comparison of the biological activity of peptides incorporating the synthetic amino acid Boc-2-amino-1-cyclohexanecarboxylic acid versus their unmodified counterparts. While direct head-to-head quantitative data for a single peptide with and without this specific modification is limited in publicly available literature, this guide synthesizes established principles of peptide chemistry, data from analogous modified peptides, and relevant experimental protocols to provide a thorough comparative overview.

The incorporation of non-natural amino acids and N-terminal modifications are key strategies to enhance the therapeutic potential of peptides. The inclusion of 2-amino-1-cyclohexanecarboxylic acid introduces a cyclic constraint to the peptide backbone, which can significantly impact its conformation and, consequently, its biological activity. The N-terminal tert-butyloxycarbonyl (Boc) group, primarily used as a protecting group during synthesis, can also modulate a peptide's physicochemical properties if retained in the final molecule.

Key Insights into the Biological Impact of Modifications

The presence of a this compound moiety at the N-terminus of a peptide is expected to influence its biological profile in several key ways:

  • Increased Lipophilicity: The Boc group is inherently hydrophobic, and its presence can increase the overall lipophilicity of a peptide.[1] This may enhance the peptide's ability to permeate cell membranes.

  • Altered Bioactivity: The addition of a bulky, hydrophobic group at the N-terminus can alter the peptide's interaction with its biological target.[1] This can lead to a decrease in activity due to steric hindrance, or in some cases, confer new or enhanced biological activities. For instance, studies on dipeptides have demonstrated that Boc-protection can introduce antibacterial properties.[1]

  • Enhanced Proteolytic Stability: The incorporation of cyclic amino acids like 2-amino-1-cyclohexanecarboxylic acid is a well-established strategy to increase a peptide's resistance to enzymatic degradation. This is because the constrained conformation of the cyclic residue can prevent recognition and cleavage by proteases, leading to a longer biological half-life.

  • Conformational Rigidity: Cyclic amino acids restrict the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding and increased potency. Usually, cyclic peptides show better biological activity compared to their linear counterparts due to this conformational rigidity.

Quantitative Comparison of Biological Activity

PeptideModificationTest OrganismMinimum Inhibitory Concentration (MIC)Reference
BOC-Phe-Pro-OMe Boc-protectedAspergillus fumigatus11mm inhibition zone at 1000 ppm[2]
Phe-Leu-OMe DeprotectedAspergillus fumigatusModerate activity[2]
BOC-Phe-Tyr-OMe Boc-protectedPencillium chrysogenum8mm inhibition zone at 1000 ppm[2]
Phe-Tyr-OMe DeprotectedAspergillus fumigatusModerate activity[2]
BOC-Phe-Trp-OMe Boc-protectedGram-positive & Gram-negative bacteriaMIC90: 230-400 µg/mL[3]
BOC-Trp-Trp-OMe Boc-protectedGram-positive & Gram-negative bacteriaMIC90: 230-400 µg/mL[3]

Experimental Protocols

To assess and compare the biological activity of peptides with and without the this compound modification, a series of key experiments are typically performed.

Protocol 1: In Vitro Proteolytic Stability Assay

Objective: To determine the stability of the peptide in the presence of proteolytic enzymes.

Methodology:

  • Peptide Incubation: The test peptide (modified or unmodified) is dissolved in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Addition: A solution of a relevant protease (e.g., trypsin, chymotrypsin) or biological fluid (e.g., human serum) is added to the peptide solution.

  • Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction is stopped by adding a quenching agent (e.g., trifluoroacetic acid).

  • Analysis: The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: The half-life (t1/2) of the peptide in the presence of the protease is calculated.

Protocol 2: Receptor Binding Assay

Objective: To determine the affinity of the peptide for its target receptor.

Methodology:

  • Preparation of Cell Membranes: Membranes from cells expressing the target receptor are prepared.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of increasing concentrations of the test peptide (modified or unmodified).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the peptide against various microorganisms.

Methodology:

  • Bacterial Culture: The test microorganisms are cultured in a suitable broth medium to the desired cell density.

  • Peptide Dilution: The test peptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

G cluster_0 Peptide Modification and Properties Unmodified_Peptide Unmodified Peptide Lower_Lipophilicity Lower_Lipophilicity Unmodified_Peptide->Lower_Lipophilicity Exhibits Lower_Stability Lower_Stability Unmodified_Peptide->Lower_Stability Exhibits Specific_Bioactivity Specific_Bioactivity Unmodified_Peptide->Specific_Bioactivity Possesses Modified_Peptide Peptide with This compound Increased_Lipophilicity Increased_Lipophilicity Modified_Peptide->Increased_Lipophilicity Exhibits (due to Boc group) Enhanced_Stability Enhanced_Stability Modified_Peptide->Enhanced_Stability Exhibits (due to cyclic residue) Altered_Bioactivity Altered_Bioactivity Modified_Peptide->Altered_Bioactivity May possess

Caption: Logical relationship of peptide modifications to their properties.

G cluster_1 Experimental Workflow for Biological Activity Comparison Start Start Peptide_Synthesis Synthesize Peptides (With and Without Modification) Start->Peptide_Synthesis Characterization Purify and Characterize Peptides (HPLC, Mass Spectrometry) Peptide_Synthesis->Characterization Stability_Assay Proteolytic Stability Assay Characterization->Stability_Assay Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Functional_Assay Functional Bioassay (e.g., Antimicrobial Assay) Characterization->Functional_Assay Data_Analysis Compare Half-life, IC50/Ki, MIC Stability_Assay->Data_Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparing peptide bioactivity.

References

A Comparative Guide to the Validation of Analytical Methods for Boc-2-amino-1-cyclohexanecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protected amino acids like Boc-2-amino-1-cyclohexanecarboxylic acid is crucial for ensuring the quality and consistency of synthetic processes and pharmaceutical intermediates. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters, with supporting experimental data presented for clear comparison.

Quantitative Performance Comparison

The following table summarizes the validation parameters for the quantification of this compound using HPLC-UV and LC-MS/MS methodologies. These parameters are essential for determining the reliability and suitability of a method for a specific analytical purpose.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 500 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analyses are provided below. These protocols outline the necessary steps for sample preparation, chromatographic separation, and detection.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of this compound.[1][2]

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a 25 mL volumetric flask using a diluent of 50:50 (v/v) acetonitrile and water.

  • Prepare a series of calibration standards by diluting a stock solution of known concentration.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

3. Data Analysis:

  • Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification.[3]

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Perform serial dilutions to create calibration standards and quality control samples.

  • For analysis, dilute the samples and standards in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: Precursor Ion > Product Ion (specific masses to be determined for the analyte)

3. Data Analysis:

  • Quantification is achieved by using the peak area ratio of the analyte to an internal standard against a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general process of analytical method validation and a typical experimental workflow for HPLC analysis.

G cluster_0 Analytical Method Validation Workflow start Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol execute Execute Validation Experiments validation_protocol->execute data_analysis Analyze Data and Evaluate Results execute->data_analysis report Prepare Validation Report data_analysis->report end_node Method Implementation report->end_node

Caption: General workflow for analytical method validation.

G cluster_1 HPLC Experimental Workflow sample_prep Sample and Standard Preparation hplc_setup HPLC System Setup sample_prep->hplc_setup injection Sample Injection hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq quantification Quantification data_acq->quantification

Caption: Experimental workflow for HPLC analysis.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound, with the choice of method depending on the specific requirements of the analysis. HPLC-UV is a cost-effective and reliable method for routine quality control where high sensitivity is not required. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace analysis and in complex matrices. The validation data presented in this guide demonstrates that both methods can be accurate, precise, and linear within their respective optimal ranges.

References

A Comparative Guide to the Conformational Differences Between Cis and Trans Isomers of Boc-2-amino-1-cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, understanding the three-dimensional structure of molecular building blocks is paramount. The conformational preferences of substituted cyclohexanes, such as the cis and trans isomers of Boc-2-amino-1-cyclohexanecarboxylic acid, play a crucial role in determining the architecture and biological activity of peptides and other therapeutic agents. This guide provides a detailed comparison of the conformational landscapes of these two isomers, supported by experimental data from closely related analogues and established analytical protocols.

Conformational Analysis: A Tale of Two Isomers

The conformational behavior of the cis and trans isomers of this compound is primarily dictated by the spatial arrangement of the bulky tert-butoxycarbonyl (Boc) protected amine and the carboxylic acid substituents on the cyclohexane ring. The cyclohexane ring predominantly adopts a low-energy chair conformation. The relative stability of the two possible chair conformers for each isomer depends on the energetic penalty of placing the substituents in axial versus equatorial positions.

Trans Isomer: In the trans isomer, the two substituents are on opposite faces of the cyclohexane ring. This allows for a chair conformation where both the Boc-amino group and the carboxylic acid group can simultaneously occupy equatorial positions (diequatorial). This arrangement minimizes steric strain, particularly 1,3-diaxial interactions, making the diequatorial conformer significantly more stable and the predominant form in solution.

Cis Isomer: In the cis isomer, both substituents are on the same face of the ring. This geometry necessitates that in any chair conformation, one substituent must be in an axial position while the other is equatorial (axial-equatorial). This leads to a dynamic equilibrium between two chair conformers of similar energy. The relative population of these two conformers will be influenced by the steric bulk of the substituents. Given the significant size of the Boc-group, it is expected to have a strong preference for the equatorial position to avoid unfavorable steric interactions.

Experimental Data: Insights from NMR Spectroscopy

Table 1: ¹H and ¹³C NMR Data for Fmoc-cis- and Fmoc-trans-2-aminocyclohexane carboxylic acid

Isomer Nucleus Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)
Fmoc-trans ¹H0.80 – 1.87 (m, 8H, ring CH₂), 2.24 (m, 1H, CH-NH), 4.21-4.23 (m, 3H, Fmoc CH, CH₂), 7.31-7.87 (m, 8H, arom.)Analysis of the proton at 2.24 ppm would likely show large (~10-13 Hz) coupling constants to adjacent axial protons, characteristic of a diaxial relationship and confirming its axial position.
¹³C24.8, 25.2, 28.8, 32.2 (ring CH₂), 46.7 (Fmoc CH), 48.4 (CH-COOH), 50.8 (CH-NH), 65.2 (Fmoc CH₂), 120.1-144.0 (arom.), 155.2 (NH-CO-O), 175.4 (COOH)
Fmoc-cis ¹H0.80 – 1.90 (m, 8H, ring CH₂), 2.09 (m, 1H, CH-NH), 4.21-4.36 (m, 3H, Fmoc CH, CH₂), 5.61 (m, 1H, NH), 7.30-7.74 (m, 8H, arom.)The coupling constants for the proton at 2.09 ppm would be expected to show a mix of smaller axial-equatorial and equatorial-equatorial couplings (~2-5 Hz), indicating an equatorial position.
¹³C22.3, 24.0, 25.4, 29.6 (ring CH₂), 44.4 (Fmoc CH), 47.2 (CH-COOH), 49.7 (CH-NH), 66.8 (Fmoc CH₂), 119.9-144.0 (arom.), 155.8 (NH-CO-O), 179.0 (COOH)

Data adapted from the supplementary information for "Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid" by Strijowski and Sewald.

Interpretation of NMR Data:

  • For the trans isomer , the expected large diaxial coupling constants for the protons on the carbons bearing the substituents would confirm a chair conformation where both substituents are equatorial.

  • For the cis isomer , the observation of smaller coupling constants (axial-equatorial and equatorial-equatorial) for these protons would indicate that they are in an equilibrium between two chair conformations, with a likely preference for the conformer where the bulkier Boc/Fmoc-amino group is equatorial.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

This protocol outlines the general steps for determining the conformation of substituted cyclohexane derivatives.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Acquire standard 2D NMR spectra, including COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to assign protons to their attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can also be used to determine through-space proximity of protons, further confirming stereochemistry.

    • For studying conformational equilibria, variable temperature (VT) NMR experiments can be performed. By lowering the temperature, the rate of chair-flipping can be slowed, potentially allowing for the observation of individual conformers.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Measure the chemical shifts (δ) and coupling constants (J) for the protons on the cyclohexane ring.

    • Use the magnitude of the vicinal (³JHH) coupling constants to determine the dihedral angles between adjacent protons using the Karplus equation.

      • Large couplings (typically 10-13 Hz) are indicative of a diaxial relationship (180° dihedral angle).

      • Small couplings (typically 2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships (approximately 60° dihedral angle).

    • Based on the coupling constants, deduce the preferred chair conformation of the molecule.

Single-Crystal X-ray Diffraction

This protocol provides a general workflow for obtaining the solid-state structure of a small organic molecule.

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). Common methods include:

      • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent. Allow the solvent to evaporate slowly in a dust-free environment.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

      • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a single-crystal X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is refined by least-squares methods against the experimental data to obtain the final, high-resolution crystal structure, including bond lengths, bond angles, and torsion angles.

Visualizing Conformational Differences

The conformational equilibria for the cis and trans isomers can be visualized as follows:

G Conformational Equilibria of this compound Isomers cluster_trans Trans Isomer cluster_cis Cis Isomer trans_eq_eq Diequatorial (Major) trans_ax_ax Diaxial (Minor) trans_eq_eq->trans_ax_ax Chair Flip trans_ax_ax->trans_eq_eq Chair Flip cis_ax_eq Axial-Equatorial cis_eq_ax Equatorial-Axial cis_ax_eq->cis_eq_ax Chair Flip cis_eq_ax->cis_ax_eq Chair Flip G Experimental Workflow for Conformational Analysis cluster_workflow Start Purified Compound NMR_Exp NMR Spectroscopy (1H, 13C, COSY, NOESY) Start->NMR_Exp XRay_Exp Single Crystal Growth Start->XRay_Exp NMR_Data Chemical Shifts, Coupling Constants (J) NMR_Exp->NMR_Data XRay_Data X-ray Diffraction XRay_Exp->XRay_Data NMR_Analysis Karplus Equation, Dihedral Angles NMR_Data->NMR_Analysis XRay_Analysis Structure Solution & Refinement XRay_Data->XRay_Analysis Conformation 3D Conformation NMR_Analysis->Conformation XRay_Analysis->Conformation

Benchmarking the performance of Boc-2-amino-1-cyclohexanecarboxylic acid against other cyclic amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design of novel therapeutics. Cyclic amino acids, prized for their ability to impart conformational rigidity and enhanced stability to peptides, represent a valuable class of such building blocks. This guide provides a comparative benchmark of Boc-2-amino-1-cyclohexanecarboxylic acid against other cyclic amino acids, focusing on performance metrics supported by experimental data.

The incorporation of cyclic amino acids into peptide scaffolds is a widely utilized strategy to improve pharmacokinetic properties and target specificity. The constrained nature of the cyclic structure reduces the conformational flexibility of the peptide backbone, which can lead to a more stable structure and a higher binding affinity for its target. Among the various cyclic amino acids, this compound (Boc-ACHC) is a prominent example, offering a six-membered ring constraint. This guide will compare its performance characteristics with those of other cyclic amino acids, particularly its five-membered ring analog, Boc-2-amino-1-cyclopentanecarboxylic acid (Boc-ACPC), and other related structures.

Comparative Performance Data

The following tables summarize key performance indicators for peptides incorporating this compound and other cyclic amino acids. It is important to note that the data presented is compiled from various studies and the experimental conditions may differ.

Amino AcidPeptide SequenceBiological ActivityAssay TypeQuantitative Metric
1-Aminocyclohexane carboxylic acid (A6c)Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amideAntimicrobialMinimum Inhibitory Concentration (MIC)10.9 - 43 µM against various drug-resistant bacteria[1]
Cyclic Peptides (General)Not SpecifiedAntimicrobialMinimum Inhibitory Concentration (MIC)1.5 - 25 µg/mL against various bacteria and fungi[2]

Note: The available literature did not provide a direct comparison of this compound with other cyclic amino acids in the same biological assay.

Amino AcidPeptide SequenceConformational FeatureMethodKey Findings
trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC)Homooligomers14-helix formationX-ray Crystallography, CD, NMRPeptides containing trans-ACHC consistently fold into a stable 14-helix secondary structure.[3][4]
trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC)Homooligomers12-helix formationX-ray Crystallography, CD, NMRPeptides incorporating trans-ACPC preferentially adopt a 12-helix conformation.[3]
cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC)Homooligomers and α/β-peptidesExtended conformationsNMR, X-ray CrystallographyOligomers of cis-ACHC tend to adopt extended rather than folded conformations in solution.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to assess the performance of peptides containing cyclic amino acids.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating Boc-protected cyclic amino acids is typically achieved through solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group is used for the α-amino group.

General Boc-SPPS Workflow:

  • Resin Swelling: The solid support resin (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM).

  • Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in DCM.

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

  • Coupling: The next Boc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the resin-bound peptide.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

  • Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Diagram of the Boc Solid-Phase Peptide Synthesis (SPPS) Cycle:

SPPS_Workflow Resin Resin with Protected Amino Acid Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIPEA) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Washing Washing Coupling->Washing Repeat Another Cycle? Washing->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification

Boc Solid-Phase Peptide Synthesis Workflow.

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Typical NMR Experimental Workflow:

  • Sample Preparation: The synthesized peptide is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O mixtures).

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to get an initial assessment of the peptide's purity and conformational homogeneity.

  • 2D NMR Experiments: A series of two-dimensional NMR experiments are performed to assign all proton resonances and to obtain structural restraints.

    • TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the peptide's conformation.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: The collected 2D NMR data is used to assign specific proton signals to their respective amino acid residues in the peptide sequence.

    • Restraint Generation: NOE cross-peaks are converted into distance restraints between protons.

    • Structure Calculation: Molecular dynamics or distance geometry algorithms are used to generate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

Diagram of the NMR-Based Peptide Structure Determination Workflow:

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation SamplePrep Sample Preparation NMR_Experiments 1D & 2D NMR Experiments (TOCSY, NOESY/ROESY) SamplePrep->NMR_Experiments ResonanceAssignment Resonance Assignment NMR_Experiments->ResonanceAssignment RestraintGeneration NOE Restraint Generation ResonanceAssignment->RestraintGeneration StructureCalculation Structure Calculation RestraintGeneration->StructureCalculation StructureValidation Structure Validation StructureCalculation->StructureValidation

NMR Workflow for Peptide Structure Determination.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Typical CD Experimental Protocol:

  • Sample Preparation: The peptide is dissolved in a suitable buffer or solvent (e.g., phosphate buffer, methanol). The concentration should be accurately known.

  • Instrument Setup: A CD spectrometer is used to measure the difference in absorption of left and right circularly polarized light. The instrument is calibrated, and the sample is placed in a quartz cuvette with a defined path length.

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm), where the peptide backbone amide bonds absorb. A baseline spectrum of the solvent is also recorded.

  • Data Processing: The solvent baseline is subtracted from the sample spectrum. The resulting CD signal (in millidegrees) is converted to mean residue ellipticity ([θ]), which normalizes for concentration, path length, and the number of amino acid residues.

  • Spectral Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure content of the peptide. Characteristic spectra are observed for α-helices, β-sheets, β-turns, and random coil conformations. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Diagram illustrating the principle of Circular Dichroism:

CD_Principle cluster_light_source Light Source Light Unpolarized Light Polarizer Linear Polarizer Light->Polarizer PEM Photoelastic Modulator Polarizer->PEM Linearly Polarized Light Sample Chiral Sample (Peptide Solution) PEM->Sample Left & Right Circularly Polarized Light (alternating) Detector Detector Sample->Detector Differential Absorption Output CD Spectrum (ΔA vs. Wavelength) Detector->Output

Principle of Circular Dichroism Spectroscopy.

Discussion and Conclusion

The incorporation of this compound into peptides offers a robust method for inducing conformational constraint. The available data strongly suggests that the six-membered ring of ACHC favors the formation of a stable 14-helical secondary structure in oligomers of the trans-isomer.[3][4] This is in contrast to its five-membered ring counterpart, trans-ACPC, which preferentially forms a 12-helix.[3] This difference in helical preference, driven by the ring size, can have significant implications for the overall three-dimensional structure of a peptide and, consequently, its biological activity.

While direct comparative biological data for peptides containing this compound versus other cyclic amino acids is limited in the public domain, the existing information on the antimicrobial activity of a peptide containing 1-aminocyclohexane carboxylic acid demonstrates its potential in developing novel therapeutic agents.[1]

For researchers and drug developers, the choice between this compound and other cyclic amino acids will depend on the specific design goals. If a 14-helical conformation is desired to mimic a particular protein secondary structure or to orient side chains in a specific spatial arrangement, Boc-ACHC is an excellent candidate. Conversely, if a tighter helical turn (12-helix) is required, a cyclopentane-based amino acid may be more suitable.

Further head-to-head comparative studies are warranted to fully elucidate the performance differences in terms of biological activity, metabolic stability, and cell permeability. Such studies would provide a more complete picture and enable a more rational design of peptide-based therapeutics. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

A Comparative Guide to the Cross-Validation of NMR and HPLC Data for Stereochemical Assignment

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and natural product research, the precise determination of a molecule's three-dimensional structure, or stereochemistry, is paramount. The biological activity of a chiral molecule often resides in a single stereoisomer, while others may be inactive or even elicit harmful effects.[1] Consequently, robust analytical methodologies are essential for the unambiguous assignment of stereochemistry. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed techniques for this purpose.

This guide provides an objective comparison of NMR and HPLC for stereochemical assignment, with a focus on their cross-validation to ensure data integrity. We will delve into the experimental protocols for each technique, present quantitative data for comparison, and illustrate the logical workflows involved.

Principles of Stereochemical Analysis by HPLC and NMR

Chiral HPLC achieves the separation of stereoisomers, particularly enantiomers, by creating a chiral environment. This is most commonly accomplished through the use of a chiral stationary phase (CSP).[1][2] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[3] The effectiveness of the separation is measured by parameters such as the resolution (Rs) and selectivity (α).[4] An alternative, indirect approach involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column.[2]

NMR spectroscopy , on the other hand, provides detailed structural information based on the magnetic properties of atomic nuclei. For stereochemical analysis, several methods are employed:

  • Nuclear Overhauser Effect (NOE): This technique measures the through-space interactions between protons that are close to each other (typically < 5 Å).[5][6] By observing NOE correlations, the relative stereochemistry of a molecule can be determined.[6]

  • Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, CDAs like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) are used to convert enantiomers into diastereomers.[7][8] These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for the determination of absolute configuration and enantiomeric excess (ee).[7][9]

  • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to separate NMR signals for each.[10]

The complementary nature of HPLC and NMR makes their combined use a powerful strategy for the unambiguous assignment of stereochemistry. HPLC provides physical separation and quantification, while NMR offers detailed structural insights. Cross-validation of the data from both techniques provides a high degree of confidence in the final stereochemical assignment.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate stereochemical analysis. Below are representative protocols for chiral HPLC and NMR experiments.

This protocol describes the separation of diastereomeric esters formed by reacting a racemic alcohol with a chiral derivatizing agent.

1. Derivatization:

  • Dissolve the racemic alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).
  • Add a chiral derivatizing agent (e.g., (S)-(+)-Mosher's acid chloride, 1.1 eq) and a non-chiral base (e.g., pyridine or DMAP, 1.2 eq).
  • Stir the reaction at room temperature until completion (monitor by TLC).
  • Quench the reaction, extract the diastereomeric esters, and purify if necessary.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: A standard achiral column (e.g., C18 silica gel).[11]
  • Mobile Phase: A suitable mixture of organic solvents (e.g., hexane/ethyl acetate or methanol/water), optimized for the separation of the diastereomers.[11]
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detection at a wavelength where the diastereomers absorb.
  • Injection Volume: 10-20 µL of the sample dissolved in the mobile phase.
  • Data Analysis: Integrate the peak areas of the two separated diastereomers to determine their ratio.

This protocol outlines the advanced Mosher's method for determining the absolute configuration of a chiral secondary alcohol.[7][12]

1. Preparation of Mosher Esters:

  • Divide the chiral alcohol into two portions.
  • React one portion with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a base like pyridine-d5 (which also serves as the NMR solvent).[8] This creates the (S)-MTPA ester and the (R)-MTPA ester, respectively.[12]

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
  • It is also beneficial to acquire 2D NMR spectra like COSY and HSQC to aid in the unambiguous assignment of all proton signals.[9]

3. Data Analysis:

  • Assign all the proton resonances for both diastereomeric esters.
  • Calculate the chemical shift differences (Δδ) for each proton by subtracting the chemical shift of the (R)-MTPA ester from that of the (S)-MTPA ester (Δδ = δS - δR).[12]
  • Protons with a positive Δδ value are located on one side of the MTPA plane in the conformational model, while those with a negative Δδ value are on the other side.
  • Based on the established conformational model of the MTPA esters, the absolute configuration of the alcohol can be determined.[9]

This protocol describes a 1D NOE experiment (SELNOGPZS) to determine the relative stereochemistry of a molecule.[5]

1. Sample Preparation:

  • Dissolve the purified compound in a suitable deuterated solvent. The sample should be free of paramagnetic impurities.

2. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the protons of interest.
  • Set up a series of 1D NOE experiments, selectively irradiating each proton of interest.
  • A control spectrum with off-resonance irradiation is also acquired.

3. Data Analysis:

  • Subtract the control spectrum from each irradiated spectrum to generate NOE difference spectra.
  • The positive signals in the difference spectrum correspond to protons that are spatially close to the irradiated proton.
  • The intensity of the NOE enhancement is inversely proportional to the sixth power of the distance between the protons.[6] Strong NOEs are typically observed for protons within 2.5 Å, medium for 2.5-4.0 Å, and weak for distances greater than 4.0 Å.[6]
  • By building a network of NOE correlations, the relative stereochemistry of the molecule can be deduced.

Data Presentation and Comparison

The following tables summarize the kind of quantitative data obtained from HPLC and NMR and how they can be cross-validated.

Table 1: Comparison of HPLC and NMR for Enantiomeric Excess (ee) Determination

ParameterChiral HPLCNMR with Chiral Derivatizing AgentCross-Validation Point
Principle Physical separation of enantiomers on a CSP.Formation of diastereomers with distinct NMR signals.The calculated ee values from both methods should be in close agreement.
Quantitative Data Peak area of each enantiomer.Integral of distinct proton signals for each diastereomer.ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Resolution Baseline separation (Rs > 1.5) is ideal.Difference in chemical shift (Δδ) between diastereomeric signals.A larger Δδ in NMR corresponds to better-resolved peaks, similar to a higher Rs in HPLC.
Sensitivity High (can detect trace impurities).Lower than HPLC, requires more sample.HPLC can detect minor enantiomers that may not be visible in the NMR spectrum.
Analysis Time 15-60 minutes per sample.5-15 minutes per sample (after derivatization).[3]-

Table 2: Cross-Validation of Stereochemical Assignment Data

TechniqueData ObtainedInterpretation for Stereochemical AssignmentCross-Validation with Other Technique
Chiral HPLC Retention times (t_R) of separated stereoisomers.Elution order can sometimes be correlated with absolute configuration based on the CSP and analyte structure.The elution order from HPLC can be correlated with the absolute configuration determined by Mosher's method in NMR.
NMR (Mosher's) Chemical shift differences (Δδ = δS - δR).The sign of Δδ for protons around the stereocenter determines the absolute configuration.[12]The absolute configuration determined should be consistent with the elution order observed in chiral HPLC.
NMR (NOE) Presence and intensity of NOE cross-peaks.Indicates spatial proximity of protons, allowing determination of relative stereochemistry.[6]The relative stereochemistry from NOE should be consistent with the diastereomeric separation observed in HPLC (if applicable).

Visualization of Workflows and Logical Relationships

Graphviz diagrams are provided below to illustrate the experimental workflows and logical connections in the cross-validation process.

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Output cluster_conclusion Conclusion racemic_mixture Racemic Mixture derivatization React with Chiral Derivatizing Agent (CDA) racemic_mixture->derivatization hplc Chiral HPLC Analysis derivatization->hplc nmr NMR Analysis derivatization->nmr hplc_data Retention Times (tR) Peak Areas hplc->hplc_data nmr_data Chemical Shifts (δ) Coupling Constants (J) NOE Enhancements nmr->nmr_data cross_validation Cross-Validation hplc_data->cross_validation nmr_data->cross_validation stereochemical_assignment Stereochemical Assignment cross_validation->stereochemical_assignment logical_relationship cluster_hplc HPLC Data cluster_nmr NMR Data cluster_interpretation Stereochemical Information retention_time Retention Time Difference separation Diastereomeric/Enantiomeric Separation retention_time->separation peak_area Peak Area Ratio ee Enantiomeric Excess (ee) peak_area->ee chemical_shift Chemical Shift Difference (Δδ) chemical_shift->ee abs_config Absolute Configuration chemical_shift->abs_config noe NOE Correlations rel_config Relative Stereochemistry noe->rel_config final_assignment Final Stereochemical Assignment separation->final_assignment ee->final_assignment abs_config->final_assignment rel_config->final_assignment

References

Catalyst Efficacy in Asymmetric Synthesis of Boc-2-amino-1-cyclohexanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amino acids is a critical step in the development of novel therapeutics. This guide provides a comparative overview of catalytic systems for the asymmetric synthesis of Boc-2-amino-1-cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry. Due to the limited availability of direct side-by-side comparisons in published literature, this guide draws upon established methodologies for analogous cyclic β-amino acid systems to provide insights into potential catalytic approaches.

The primary route for the asymmetric synthesis of this target molecule involves the enantioselective hydrogenation of a suitable prochiral precursor, such as N-Boc-2-aminocyclohex-1-enecarboxylic acid. Both transition metal catalysis, particularly with rhodium and ruthenium complexes, and organocatalysis have shown promise in analogous transformations.

Data Presentation: Catalyst Performance Comparison

While specific data for the direct synthesis of this compound is scarce, the following table summarizes representative performance of catalyst classes in the asymmetric synthesis of structurally related cyclic β-amino acids. This data is intended to provide a predictive framework for catalyst selection.

Catalyst TypeChiral Ligand/CatalystSubstrate TypeYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reference Type
Rhodium-based Rh(I)-Bisphosphine LigandsCyclic EnamidesHigh>95Not ApplicableAnalogous System
Ruthenium-based Ru(II)-BINAP derivativesCyclic EnamidesHigh>95Not ApplicableAnalogous System
Organocatalyst Chiral Phosphoric AcidCyclic EnaminesModerate to High80-95VariableAnalogous System
Organocatalyst Bifunctional ThioureaCyclic EnaminesModerate to High85-98Good to ExcellentAnalogous System

Note: The data presented is based on analogous systems and may not be directly transferable to the synthesis of this compound. Experimental optimization would be required.

Experimental Workflow

The general experimental workflow for the asymmetric synthesis of this compound via hydrogenation of a prochiral enamine precursor is depicted below.

Asymmetric Synthesis Workflow General Workflow for Asymmetric Synthesis cluster_prep Precursor Synthesis cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification cluster_analysis Analysis start Starting Materials precursor Prochiral Enamine Precursor (e.g., N-Boc-2-aminocyclohex-1-enecarboxylic acid) start->precursor Synthesis reaction Hydrogenation Reaction precursor->reaction catalyst Chiral Catalyst (e.g., Rh/Ru complex or Organocatalyst) catalyst->reaction workup Reaction Quenching & Work-up reaction->workup purification Chromatography workup->purification product Final Product (this compound) purification->product analysis Characterization (NMR, HPLC for ee/dr) product->analysis Enantioselective Catalysis Catalyst-Substrate Interaction Model cluster_components Reaction Components catalyst Chiral Catalyst ts_re Re-face Attack Transition State catalyst->ts_re ts_si Si-face Attack Transition State catalyst->ts_si substrate Prochiral Substrate substrate->ts_re substrate->ts_si product_r (R)-Enantiomer ts_re->product_r Lower Energy product_s (S)-Enantiomer ts_si->product_s Higher Energy note The difference in activation energy between the two transition states determines the enantiomeric excess. ts_si->note

Literature review comparing the synthetic routes to Boc-2-amino-1-cyclohexanecarboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral cyclic β-amino acid, Boc-2-amino-1-cyclohexanecarboxylic acid, is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of peptidomimetics and other pharmacologically active molecules. Its rigid cyclohexane scaffold imparts conformational constraints that are valuable in drug design. The stereochemical relationship between the amino and carboxylic acid groups, being either cis or trans, significantly influences the three-dimensional structure and biological activity of the resulting compounds. This guide provides a comprehensive comparison of the prominent synthetic strategies to access this important molecule, focusing on the Diels-Alder reaction, asymmetric synthesis from chiral precursors, and catalytic hydrogenation of aromatic systems.

Comparison of Synthetic Strategies

The selection of an appropriate synthetic route to this compound is contingent on several factors, including the desired stereoisomer (cis or trans), the need for enantiopurity, scalability, and the availability of starting materials and reagents. The following table summarizes the key aspects of three major synthetic approaches.

ParameterDiels-Alder ReactionAsymmetric Synthesis from Chiral PrecursorCatalytic Hydrogenation of Aromatic Precursor
Target Isomer Primarily cisPrimarily transMixture of cis and trans
Stereocontrol Good diastereoselectivity for the cis isomer.Excellent enantioselectivity.Diastereoselectivity depends on catalyst and conditions.
Starting Materials Protected 2-aminoacetaldehyde dimethyl acetal, 1,3-butadienePyrrolobenzodiazepine-5,11-dionesp-Aminobenzoic acid
Key Reactions [4+2] CycloadditionAlkali metal in ammonia reductionHeterogeneous catalytic hydrogenation
Overall Yield ModerateGoodGood
Enantiopurity Racemic product, requires subsequent resolution.High enantiomeric excess (>99% ee)Racemic product, requires subsequent resolution or chiral catalysis.
Scalability GoodModerateExcellent
Advantages Straightforward approach to the cis isomer.Provides direct access to enantiomerically pure trans isomer.Utilizes inexpensive and readily available starting materials. High throughput.
Disadvantages Produces a racemic mixture. The initial product is unsaturated and requires a subsequent reduction step.Multi-step synthesis with complex starting materials.Produces a mixture of isomers requiring separation.

Logical Workflow of Synthetic Route Comparison

The following diagram illustrates the decision-making process for selecting a synthetic route based on the desired stereochemistry of the final product.

Synthetic Strategies for this compound cluster_start Desired Stereoisomer cluster_routes Synthetic Routes cluster_outcomes Primary Products cluster_post_synthesis Post-Synthetic Processing start_cis cis-Isomer diels_alder Diels-Alder Reaction start_cis->diels_alder Direct Route catalytic_hydrogenation Catalytic Hydrogenation start_cis->catalytic_hydrogenation Non-selective Route start_trans trans-Isomer asymmetric_synthesis Asymmetric Synthesis start_trans->asymmetric_synthesis Direct Enantioselective Route start_trans->catalytic_hydrogenation Non-selective Route product_cis Racemic cis-Product diels_alder->product_cis product_trans_enantiopure Enantiopure trans-Product asymmetric_synthesis->product_trans_enantiopure product_mixture cis/trans Mixture catalytic_hydrogenation->product_mixture resolution Chiral Resolution product_cis->resolution separation Isomer Separation product_mixture->separation separation->resolution For each isomer

Caption: Decision workflow for selecting a synthetic route to this compound.

Experimental Protocols

Synthesis of cis-Boc-2-amino-1-cyclohexanecarboxylic Acid via Diels-Alder Reaction

This route provides the cis-isomer as a racemic mixture. The key step is a [4+2] cycloaddition reaction, followed by hydrogenation of the resulting double bond.

Step 1: Synthesis of N-Boc-2,2-dimethoxyethanamine To a solution of 2,2-dimethoxyethanamine (1.0 eq) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is evaporated under reduced pressure to yield N-Boc-2,2-dimethoxyethanamine.

Step 2: Diels-Alder Reaction N-Boc-2,2-dimethoxyethanamine (1.0 eq) is dissolved in toluene, and maleic anhydride (1.1 eq) is added. The mixture is heated to reflux for 24 hours. After cooling, the solvent is removed under reduced pressure, and the crude product, an unsaturated bicyclic adduct, is obtained.

Step 3: Hydrogenation and Hydrolysis The crude adduct is dissolved in methanol and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst at 50 psi of H₂ for 12 hours. After filtration of the catalyst, the solvent is evaporated. The resulting saturated product is then hydrolyzed with aqueous lithium hydroxide to afford racemic cis-Boc-2-amino-1-cyclohexanecarboxylic acid.

Asymmetric Synthesis of trans-Boc-2-amino-1-cyclohexanecarboxylic Acid

This method provides the enantiomerically pure trans-isomer through a stereoselective reduction of a chiral precursor.[1]

Step 1: Reduction of Pyrrolobenzodiazepine-5,11-dione A solution of the chiral pyrrolobenzodiazepine-5,11-dione precursor in dry tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. Small pieces of lithium metal are added, followed by the slow addition of liquid ammonia. The resulting blue solution is stirred for 1 hour. The reaction is then quenched with ammonium chloride, and the ammonia is allowed to evaporate. The crude product is extracted with an organic solvent.

Step 2: N-Protection and Hydrolysis The crude amine from the previous step is dissolved in THF and treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to afford the Boc-protected intermediate. This intermediate is then subjected to acidic hydrolysis (e.g., using 6 M HCl) to cleave other protecting groups and yield the desired (1S,2S)-Boc-2-aminocyclohexanecarboxylic acid. The product is typically purified by chromatography or recrystallization.[1]

Synthesis via Catalytic Hydrogenation of p-Aminobenzoic Acid

This approach yields a mixture of cis and trans isomers, with the ratio being dependent on the catalyst and reaction conditions.

Step 1: Hydrogenation of p-Aminobenzoic Acid p-Aminobenzoic acid is dissolved in a suitable solvent, such as acetic acid or an aqueous base. A hydrogenation catalyst, for example, rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C), is added. The mixture is then subjected to hydrogenation in a high-pressure reactor at elevated temperature and pressure (e.g., 100 °C, 100 bar H₂). The reaction is monitored until the aromatic ring is fully saturated.

Step 2: Boc Protection After filtration to remove the catalyst, the resulting mixture of cis- and trans-2-aminocyclohexanecarboxylic acid is dissolved in a mixture of dioxane and water. Sodium hydroxide is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until the protection is complete.

Step 3: Isomer Separation The resulting mixture of cis- and trans-Boc-2-amino-1-cyclohexanecarboxylic acid can be separated by fractional crystallization or column chromatography to isolate the desired isomer. The trans isomer is generally less soluble and can often be selectively precipitated.

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation Analysis of Boc, Fmoc, and Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of amino-protected amino acids are paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, with the fragmentation patterns of these molecules providing a veritable fingerprint for their identification. This guide offers an in-depth comparison of the mass spectrometric fragmentation behavior of amino acids protected with three of the most common groups in peptide synthesis: tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).

This guide provides a comprehensive overview of the characteristic fragmentation pathways, supported by illustrative data, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and visual diagrams to elucidate the fragmentation mechanisms and experimental workflows.

At a Glance: Key Fragmentation Characteristics

The choice of protecting group significantly influences the fragmentation pattern observed in tandem mass spectrometry (MS/MS). Understanding these differences is crucial for accurate data interpretation and method development. The following table summarizes the primary fragmentation characteristics of Boc-, Fmoc-, and Cbz-protected amino acids.

Protecting GroupCommon AdductsKey Fragmentation PathwaysCharacteristic Neutral LossesRelative Abundance of Key Fragments
Boc [M+H]⁺, [M+Na]⁺Loss of isobutylene, Loss of the entire Boc group, Loss of t-butanol56 Da (isobutylene), 100 Da (Boc group as CO₂ + isobutylene), 74 Da (t-butanol)The loss of isobutylene ([M+H-56]⁺) is often a prominent fragment, particularly in positive ion mode[1]. The relative abundance can vary depending on the amino acid and instrument conditions.
Fmoc [M+H]⁺, [M-H]⁻Cleavage of the Fmoc group, McLafferty-type rearrangement222 Da (Fmoc group), 178 Da (dibenzofulvene)The ion corresponding to the free amino acid ([M+H-222]⁺) is typically a major fragment. The dibenzofulvene fragment at m/z 179 is also a characteristic and often abundant ion.
Cbz [M+H]⁺, [M+Na]⁺Loss of the benzyl group, Loss of toluene, Decarboxylation91 Da (tropylium ion), 92 Da (toluene), 44 Da (CO₂)The tropylium ion at m/z 91 is a hallmark of Cbz-protected compounds and is frequently the base peak in the spectrum.

Deciphering the Fragments: A Closer Look at Fragmentation Pathways

The distinct chemical structures of the Boc, Fmoc, and Cbz protecting groups dictate their fragmentation behavior under collision-induced dissociation (CID).

Boc-Protected Amino Acids: A Tale of Two Losses

The fragmentation of Boc-protected amino acids in positive ion ESI-MS/MS is primarily characterized by two competing pathways. The most prominent is the loss of isobutylene (56 Da) via a six-membered ring transition state, resulting in a carbamic acid intermediate that can subsequently lose carbon dioxide. Alternatively, the entire Boc group can be lost as isobutylene and carbon dioxide (100 Da). The relative prominence of these fragments can be influenced by the specific amino acid and the collision energy used.

Boc_Fragmentation Boc_AA [Boc-AA+H]⁺ Intermediate Carbamic Acid Intermediate Boc_AA->Intermediate Fragment1 [Boc-AA+H-56]⁺ (Loss of Isobutylene) Boc_AA->Fragment1 - C₄H₈ (56 Da) Fragment2 [AA+H]⁺ (Loss of Boc group) Boc_AA->Fragment2 - C₅H₈O₂ (100 Da) Intermediate->Fragment1

Boc-amino acid fragmentation pathway.
Fmoc-Protected Amino Acids: The Dominance of Deprotection

Fmoc-protected amino acids exhibit a distinct fragmentation pattern dominated by the facile cleavage of the Fmoc group. Under CID conditions, the protonated molecule readily loses the entire Fmoc moiety (222 Da) to generate the protonated amino acid. A characteristic and often abundant fragment observed is the dibenzofulvene cation at m/z 179, which arises from the Fmoc group itself.

Fmoc_Fragmentation Fmoc_AA [Fmoc-AA+H]⁺ Fragment1 [AA+H]⁺ (Loss of Fmoc group) Fmoc_AA->Fragment1 - C₁₅H₁₀O₂ (222 Da) Fragment2 Dibenzofulvene Cation (m/z 179) Fmoc_AA->Fragment2 Fmoc cleavage

Fmoc-amino acid fragmentation pathway.
Cbz-Protected Amino Acids: The Signature Tropylium Ion

The fragmentation of Cbz-protected amino acids is characterized by the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This occurs through the cleavage of the benzylic C-O bond. Another common fragmentation pathway involves the loss of toluene (92 Da) via a rearrangement process. The intensity of the tropylium ion peak is often the most prominent feature in the MS/MS spectrum of Cbz-protected compounds.

Cbz_Fragmentation Cbz_AA [Cbz-AA+H]⁺ Fragment1 Tropylium Ion (m/z 91) Cbz_AA->Fragment1 - C₇H₇ (91 Da) Fragment2 [Cbz-AA+H-92]⁺ (Loss of Toluene) Cbz_AA->Fragment2 - C₇H₈ (92 Da)

Cbz-amino acid fragmentation pathway.

Experimental Protocols: A Guide to LC-MS/MS Analysis

The following protocols provide a general framework for the analysis of protected amino acids using LC-MS/MS. Optimization of these parameters may be necessary depending on the specific amino acid, the LC system, and the mass spectrometer used.

Sample Preparation
  • Standard Solution Preparation: Prepare stock solutions of the Boc-, Fmoc-, and Cbz-protected amino acids in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with the initial mobile phase to achieve a final concentration suitable for LC-MS/MS analysis (typically in the range of 1-10 µg/mL).

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these compounds.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: This is a critical parameter to optimize for each compound. A ramp of collision energies (e.g., 10-40 eV) can be used to determine the optimal value for producing the desired fragment ions.

  • Analyzer: A time-of-flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements.

Experimental Workflow

The overall workflow for the analysis of protected amino acids by LC-MS/MS is a multi-step process that requires careful execution to ensure high-quality, reproducible data.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis a Prepare Stock Solutions b Dilute to Working Concentration a->b c Inject Sample b->c d Reversed-Phase Separation c->d e Electrospray Ionization (ESI) d->e f MS1 Scan (Precursor Ion Selection) e->f g Collision-Induced Dissociation (CID) f->g h MS2 Scan (Fragment Ion Detection) g->h i Extract Ion Chromatograms h->i j Identify Characteristic Fragments i->j k Quantify Relative Abundances j->k

General experimental workflow for LC-MS/MS analysis.

Conclusion

The choice of an N-terminal protecting group for amino acids has a profound impact on their fragmentation behavior in mass spectrometry. Boc-protected amino acids are characterized by the loss of isobutylene and the entire Boc group, Fmoc-protected amino acids by the facile cleavage of the Fmoc moiety, and Cbz-protected amino acids by the formation of the diagnostic tropylium ion. A thorough understanding of these distinct fragmentation patterns, coupled with optimized LC-MS/MS methodologies, is essential for the unambiguous identification and characterization of these critical building blocks in peptide and medicinal chemistry. This guide provides a foundational framework to assist researchers in navigating the complexities of their mass spectrometric analysis.

References

Safety Operating Guide

Boc-2-amino-1-cyclohexanecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Boc-2-amino-1-cyclohexanecarboxylic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for the handling and disposal of this compound, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines, in conjunction with local regulations, is essential.

Hazard Identification and Safety Precautions

This compound is classified as a substance that can cause skin and eye irritation.[1][2] It may also cause respiratory system irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this chemical.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear protective safety goggles or glasses.[1][2]

  • Skin Protection: Wear chemical-resistant gloves and protective clothing.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood to avoid breathing dust or fumes.[1][2][3]

Disposal Procedures

The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][2][4] It is imperative to consult local, state, and federal regulations to ensure full compliance, as disposal requirements can vary.

Step-by-Step Disposal Protocol:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Avoid allowing the chemical to enter drains, waterways, or soil.[1]

  • Collection of Spills: For spills, vacuum, sweep up, or absorb the material with an inert substance (e.g., sand, vermiculite).[1][2]

  • Packaging: Place the collected waste into a suitable, labeled, and closed container for disposal.[1]

  • Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents, until it can be collected by a licensed waste disposal service.[1][5]

  • Decontamination: Thoroughly wash any contaminated clothing and skin after handling.[1][2][4]

Summary of Safety and Disposal Information

ParameterGuidelineSource
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][4]
Environmental Precautions Do not let product enter drains, other waterways, or soil.[1]
Spill Containment Prevent further leak or spill if safe to do so. Absorb with inert material.[1][2]
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[1][2][4]
Handling Precautions Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.[1][2][4]
Incompatible Materials Strong oxidizing agents.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Identify Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Unused Material ppe->spill contain Contain Spill / Collect Waste spill->contain package Place in Labeled, Sealed Container contain->package store Store in Secure, Ventilated Area package->store approved_disposal Transfer to Approved Waste Disposal Plant store->approved_disposal end End: Disposal Complete approved_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-2-amino-1-cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Boc-2-amino-1-cyclohexanecarboxylic acid and its analogs are generally considered to be chemical irritants. The primary risks associated with handling this compound include skin irritation, serious eye irritation, and potential respiratory irritation from dust or aerosols.[1][2][3][4] Adherence to the recommended personal protective equipment is mandatory to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary where there is a significant splash potential.[5]Protects against splashes and dust, preventing serious eye irritation.[1][2][3]
Hand Protection Chemically impermeable gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly.Prevents direct skin contact and subsequent irritation.[1][6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust.[6][7] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved N95 (US) or equivalent particulate respirator should be used.[2]Minimizes the risk of respiratory tract irritation from dust or aerosols.[1][2][4]
Protective Clothing A standard laboratory coat should be worn.[6] For tasks with a higher risk of spills, chemically resistant clothing may be necessary.Provides a barrier against accidental skin contact.[1][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition. An eyewash station and safety shower should be readily accessible.[7]

  • Weighing and Transfer : Carefully weigh the solid compound in the fume hood to minimize dust generation. Use appropriate tools (e.g., spatula) for transfer. Avoid creating dust clouds.

  • Dissolution : If dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.

  • Reaction : During the reaction, maintain containment within the fume hood. Ensure all glassware is properly secured.

  • Post-Handling : After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.[7]

Experimental Workflow for Safe Handling

A Preparation - Verify PPE - Prepare fume hood - Locate safety equipment B Weighing and Transfer - Handle in fume hood - Minimize dust A->B C Dissolution/Reaction - Slow addition to solvent - Maintain containment B->C D Post-Handling - Decontaminate surfaces - Wash hands C->D E Waste Disposal - Segregate waste - Follow institutional guidelines D->E

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this chemical, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, paper towels), should be collected in a designated, properly labeled, and sealed container.

  • Chemical Waste : The chemical waste should be disposed of as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.

  • Container Disposal : Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected and treated as chemical waste. Once decontaminated, the container can be disposed of according to local regulations.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6][7]

By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.